Product packaging for Galectin-3 antagonist 1(Cat. No.:)

Galectin-3 antagonist 1

Cat. No.: B10857006
M. Wt: 495.9 g/mol
InChI Key: FSBFERQGFVBNEJ-NOYKIMNZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Galectin-3 antagonist 1 is a useful research compound. Its molecular formula is C22H22ClNO10 and its molecular weight is 495.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H22ClNO10 B10857006 Galectin-3 antagonist 1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H22ClNO10

Molecular Weight

495.9 g/mol

IUPAC Name

[(2R,3S,4S,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-(4-methylbenzoyl)oxyoxan-3-yl] 4-chloro-2-nitrobenzoate

InChI

InChI=1S/C22H22ClNO10/c1-11-3-5-12(6-4-11)20(27)33-18-17(26)16(10-25)32-22(31-2)19(18)34-21(28)14-8-7-13(23)9-15(14)24(29)30/h3-9,16-19,22,25-26H,10H2,1-2H3/t16-,17+,18+,19+,22-/m1/s1

InChI Key

FSBFERQGFVBNEJ-NOYKIMNZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)O[C@H]2[C@H]([C@H](O[C@H]([C@H]2OC(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-])OC)CO)O

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2C(C(OC(C2OC(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-])OC)CO)O

Origin of Product

United States

I. Contextual Framework of Galectin 3 Biology and Antagonism Research

Significance of Galectin-3 in Cellular Homeostasis and Pathophysiology

Galectin-3's influence extends across various physiological and pathological states, acting as a key regulator in inflammation, fibrosis, and cancer. Its dual role, sometimes protective and other times detrimental, depends on the cellular context and localization.

Galectin-3 is a pivotal player in the immune system, exhibiting both pro- and anti-inflammatory activities. It can act as a pattern-recognition receptor (PRR), directly binding to pathogens and triggering immune responses. Secreted by activated macrophages, Galectin-3 can modulate the function of various immune cells, including neutrophils, monocytes, and dendritic cells, influencing their migration and cytokine production. For instance, it can promote the alternative M2 macrophage phenotype, which is associated with tissue repair, but can also contribute to chronic inflammation. In some contexts, Galectin-3 functions as a danger-associated molecular pattern (DAMP), signaling tissue damage and amplifying inflammatory responses. Studies have shown that the absence of Galectin-3 can either enhance or suppress immune responses depending on the specific disease model, highlighting its complex immunomodulatory role.

A hallmark of Galectin-3's pathological activity is its contribution to fibrosis, the excessive formation of scar tissue, in various organs including the heart, lungs, liver, and kidneys. It promotes fibrosis by activating quiescent fibroblasts into collagen-producing myofibroblasts, a key event in tissue scarring. In the heart, sustained expression of Galectin-3 leads to adverse cardiac remodeling, increased stiffness, and heart failure. Similarly, in the lungs, it is implicated in the progression of idiopathic pulmonary fibrosis. The inhibition of Galectin-3 has been shown to ameliorate fibrosis in several animal models, underscoring its potential as an anti-fibrotic therapeutic target.

The role of Galectin-3 in cancer is complex and often contradictory, with its expression levels varying across different tumor types. In many cancers, such as stomach, liver, and pancreatic cancer, high levels of Galectin-3 are associated with increased tumor progression, metastasis, and poor prognosis. It contributes to cancer development through various mechanisms, including promoting cell proliferation, angiogenesis, and helping cancer cells evade the immune system. Galectin-3 can also influence cancer stemness, a key factor in tumor recurrence and therapy resistance. However, in some cancers like breast and prostate cancer, Galectin-3 expression is reduced, suggesting a more nuanced role.

Beyond its established roles, Galectin-3 is increasingly recognized for its involvement in a broader range of diseases. It is implicated in cardiovascular diseases such as atherosclerosis and atrial fibrillation. Furthermore, emerging evidence suggests a link between Galectin-3 and metabolic disorders, including insulin (B600854) resistance and type 2 diabetes. Its association with cardiometabolic risk factors like obesity and hypertension further expands its clinical relevance.

Rationale for Pharmacological Targeting of Galectin-3

The extensive involvement of Galectin-3 in multiple disease pathways provides a strong rationale for developing pharmacological inhibitors. The goal of such therapies is to modulate its detrimental effects while preserving its beneficial functions.

The primary mechanism of Galectin-3's extracellular functions involves its carbohydrate-recognition domain (CRD), which binds to β-galactoside-containing glycans on cell surface glycoproteins and glycolipids. This interaction can lead to the formation of a "Galectin-3 lattice" on the cell surface, which

Historical Development of Galectin-3 Antagonist Research

The pursuit of effective Galectin-3 antagonists has evolved significantly over several decades, driven by the protein's escalating implication in a multitude of disease processes, including cancer, fibrosis, and inflammation. frontiersin.orgnih.gov Early research into inhibiting Galectin-3, a β-galactoside-binding lectin, naturally focused on carbohydrate-based molecules that could compete with its natural ligands for the carbohydrate recognition domain (CRD). frontiersin.orgnih.gov

Initial efforts utilized simple sugars and their derivatives. Molecules such as lactose (B1674315) and N-acetyllactosamine were among the first identified inhibitors, capable of binding to the CRD and preventing further ligand interactions. frontiersin.orgmedchemexpress.com However, these first-generation inhibitors generally displayed low affinity and a lack of specificity, limiting their utility. nih.gov A notable early-stage inhibitor derived from a natural source is modified citrus pectin (B1162225) (MCP), a complex polysaccharide that has been shown to inhibit Galectin-3 binding to endothelial cells. frontiersin.org GCS-100, a polysaccharide derived from MCP, was developed and studied for its ability to detach Galectin-3 from the surface of immune cells. frontiersin.orgashpublications.org

The quest for greater potency and selectivity led researchers to develop chemically modified saccharides. Key scaffolds included galactose, lactose, thiodigalactose (TDG), and talose. frontiersin.org The development of TDG-based inhibitors marked a significant step forward, yielding compounds with improved affinity. frontiersin.org One such thiodigalactoside (B104359), GB0139 (formerly TD139), advanced to clinical trials as an inhaled treatment for idiopathic pulmonary fibrosis, though its high polarity limited its potential for oral administration. nih.gov

More recent research has focused on creating small-molecule inhibitors with optimized properties, including high affinity, selectivity, and oral bioavailability. nih.govnih.gov This has led to the exploration of disubstituted monogalactosides and heterocyclic-based compounds. nih.govresearchgate.netacs.org These efforts have produced inhibitors with nanomolar affinity for Galectin-3, representing a significant leap from the micromolar affinities of earlier compounds. medchemexpress.comnih.gov The development of orally active inhibitors like GB1211 (Selvigaltin) underscores the progress in designing antagonists suitable for systemic diseases. medchemexpress.comnih.gov The challenge remains to design highly selective antagonists due to the conserved nature of the glycan-binding site among different galectins. acs.org

Introduction of Galectin-3 Antagonist 1 within the Research Landscape

Within this dynamic research landscape, "this compound" has emerged as a novel, selective research compound. This molecule, also identified as "compound 15" in the scientific literature, was specifically engineered as a potent and selective tool to investigate the functions of Galectin-3. acs.orgmedchemexpress.com It belongs to a class of taloside-based antagonists, which have shown promise in achieving selectivity for Galectin-3 over other members of the galectin family. acs.org

Genesis and Early Characterization of this compound as a Research Probe

The development of this compound was a direct result of a targeted design and synthesis strategy aimed at overcoming the challenge of selectivity among galectins. acs.org Researchers built upon a previously identified taloside-based compound (compound 14) and introduced further modifications to enhance binding affinity and specificity for Galectin-3. acs.org The genesis of this compound (compound 15) involved the strategic modification of the benzoyl group on the taloside structure. acs.org

Early characterization focused on quantifying its binding affinity for Galectin-3 and assessing its selectivity against other galectins. Using scientific assays, this compound was identified as a potent inhibitor with a dissociation constant (Kd) of 5.3 μM for Galectin-3. medchemexpress.com Its selectivity was demonstrated by comparing its binding to other galectins, revealing significantly weaker interactions. medchemexpress.com

Detailed structural studies using X-ray diffraction provided high-resolution insights into the interaction between this compound and the Galectin-3 CRD. acs.org These analyses confirmed how the specific chemical features of the antagonist engage with amino acid residues in the binding site, explaining its enhanced affinity and selectivity. acs.org

As a research probe, this compound has been used to explore the specific roles of extracellular Galectin-3. For instance, it was shown to effectively inhibit Galectin-3-mediated hemagglutination, a process dependent on the cross-linking of cell surface glycoproteins. acs.org Furthermore, it has been utilized in studies on cancer cells, specifically B-cell precursor acute lymphoblastic leukemia (BCP-ALL), to investigate the cytotoxic effects of selective Galectin-3 inhibition. acs.orgmedchemexpress.com These initial characterizations and applications established this compound as a valuable tool for dissecting the specific biological functions of Galectin-3. acs.org

Table 1: Binding Affinity of this compound to Various Galectins

Galectin TargetDissociation Constant (Kd) in μM
Galectin-35.3
Galectin-4N250
Galectin-4C18
Galectin-8C450
Data sourced from MedchemExpress, citing Bum-Erdene K, et al. (2022). medchemexpress.com

Ii. Molecular and Cellular Mechanisms of Galectin 3 Antagonist 1 Action

Elucidation of Binding Interactions

The therapeutic potential of targeting galectin-3 has driven extensive research into the development of specific antagonists. Understanding the precise molecular interactions between these antagonists and galectin-3 is fundamental to optimizing their efficacy and selectivity. This section details the binding characteristics of galectin-3 antagonists, with a focus on a potent and selective example often referred to in the literature as Galectin-3 antagonist 1, also identified as compound 15 in specific studies.

The affinity of an antagonist for its target is a critical determinant of its biological activity. For this compound (compound 15), a potent binding affinity has been demonstrated, with a dissociation constant (Kd) value of 5.3 μM. medchemexpress.com This indicates a strong interaction between the antagonist and the carbohydrate recognition domain (CRD) of galectin-3.

The binding kinetics, encompassing the rates of association (on-rate, kon) and dissociation (off-rate, koff), provide a more dynamic picture of the ligand-receptor interaction. For instance, the antagonist GB1211 exhibits a high affinity for galectin-3 with a kinetic KD of 23.3 nM, characterized by a fast association and a fast dissociation rate. frontiersin.org In contrast, another antagonist, TD139, demonstrates very slow dissociation rates from galectin-3 (koff in the range of 10-3 s-1), which can contribute to a prolonged duration of action. mdpi.com While specific kinetic data for this compound (compound 15) is not detailed in the provided results, the study of similar compounds highlights that increases in affinity for human galectin-3 can be driven by changes in both the on- and off-rates. researchgate.net

Table 1: Binding Affinities of Selected Antagonists for Galectin-3

Antagonist Dissociation Constant (Kd) Method
This compound (compound 15) 5.3 μM Not specified
GB1211 23.3 nM Surface Plasmon Resonance (SPR)
TD139 0.068 µM Isothermal Titration Calorimetry (ITC)
Lactose (B1674315) (natural ligand) 231 µM Not specified

Due to the conserved nature of the carbohydrate recognition domain among the 15 members of the galectin family, achieving selectivity for a specific galectin is a significant challenge in drug design. acs.org this compound (compound 15) has been shown to be a selective inhibitor of galectin-3. medchemexpress.com Its binding affinity for other galectin family members is considerably lower, with Kd values of 250 μM for the N-terminal domain of galectin-4 (Gal-4N), 18 μM for the C-terminal domain of galectin-4 (Gal-4C), and 450 μM for the C-terminal domain of galectin-8 (Gal-8C). medchemexpress.com

Other antagonists have also been engineered for high selectivity. For example, a taloside-based antagonist, compound 14, effectively inhibited galectin-3-mediated cell agglutination but had no effect on the similar activity of galectin-1. acs.org Similarly, compound 3, a derivative of TD139, displayed a 230-fold higher selectivity for galectin-3 over galectin-1. mdpi.com This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.

Table 2: Specificity Profile of this compound (compound 15)

Galectin Family Member Dissociation Constant (Kd)
Galectin-3 5.3 μM
Galectin-4N 250 μM
Galectin-4C 18 μM
Galectin-8C 450 μM

X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy have provided invaluable atomic-level insights into how antagonists bind to galectin-3. Crystal structures of the galectin-3 CRD in complex with taloside-based antagonists, such as compounds 14 and 15, have been elucidated. acs.org These structures reveal that the antagonist binds to the canonical β-galactoside binding site on the S-face of the CRD, which is composed of β-strands 4, 5, and 6. acs.orgoup.com

The crystal structure of the galectin-3 CRD in complex with compound 14 (PDB ID: 7RGX) shows the taloside moiety occupying the carbohydrate-binding site. acs.org Further modifications, leading to compounds like 15, were based on these structural insights to improve binding affinity. acs.org A key interaction for high affinity and selectivity involves the arginine residue at position 144 (Arg144) of galectin-3, which can form favorable cation-π stacking interactions with aromatic groups on the antagonist. mdpi.comresearchgate.net

NMR studies have corroborated these findings. 1H-15N HSQC NMR experiments with 15N-labeled galectin-3 CRD confirm that antagonists interact primarily with residues in the canonical sugar-binding site. oup.comresearchgate.net These studies also reveal dynamic aspects of the interaction, such as conformational changes in both the ligand and the protein upon binding. acs.org

Computational approaches, including molecular docking and molecular dynamics (MD) simulations, have become integral to the design and optimization of galectin-3 antagonists. acs.orgnih.gov In silico docking was used in the optimization of the taloside-based antagonists, including compounds 14 and 15, to predict and rationalize their binding modes and selectivity. acs.org

Molecular modeling studies have highlighted the importance of non-covalent interactions such as hydrogen bonds, cation-π, and CH-π interactions in the stability of the antagonist-galectin-3 complex. nih.gov For example, modeling of compound 3 with galectin-3 suggested the presence of three crucial arginine-π interactions with Arg144, Arg168, and Arg186, which explains its enhanced preference for galectin-3 over galectin-1. mdpi.com Computational studies can also rationalize the binding energies of different antagonists. For instance, binding free energy analysis of the inhibitor GB1211 revealed a favorable binding energy of -9.5 kcal/mol, associated with a stable binding pose and a stabilizing σ-hole interaction. nih.gov These computational insights complement experimental data and guide the rational design of next-generation inhibitors.

Impact on Galectin-3 Functions at the Molecular Level

A key aspect of galectin-3's biological function is its ability to self-associate and form oligomers, which is crucial for cross-linking cell surface glycoproteins and forming a "galectin-glycoprotein lattice". frontiersin.orgresearchgate.netnih.gov This lattice structure can modulate the lateral mobility and clustering of receptors on the cell surface, thereby influencing signaling pathways. glycoforum.gr.jp Galectin-3 is unique in the galectin family as it possesses a long N-terminal domain that facilitates its oligomerization into pentamers upon binding to a ligand. mdpi.commdpi.comnih.gov

Galectin-3 antagonists exert their effects by competitively binding to the CRD, thereby preventing galectin-3 from interacting with its natural glycan ligands on the cell surface. This direct competition inhibits the multivalent interactions necessary for the formation and maintenance of the galectin-glycoprotein lattice. frontiersin.orgresearchgate.net The ability of taloside antagonist 14 to specifically inhibit galectin-3-induced cell agglutination is a direct functional consequence of preventing this lattice formation. acs.org By disrupting these higher-order structures, galectin-3 antagonists can effectively block the downstream cellular processes that are promoted by galectin-3, such as cell-cell adhesion, migration, and specific signaling events. acs.orgmdpi.com

Modulation of Galectin-3 Lectin and Non-Lectin Functions

Galectin-3 is a unique protein characterized by two principal domains that dictate its function: a C-terminal carbohydrate-recognition domain (CRD) and an N-terminal domain. The CRD is responsible for the canonical "lectin" function, which involves binding to β-galactoside sugar chains on glycoproteins and glycolipids. This interaction is fundamental to many of Galectin-3's extracellular roles. The N-terminal domain facilitates self-association, allowing Galectin-3 to form oligomers (up to pentamers), which is crucial for cross-linking cell surface receptors and forming signaling lattices. mdpi.comspandidos-publications.com

This compound, also identified as compound 15, is a potent and selective inhibitor of Galectin-3, exhibiting a dissociation constant (Kd) of 5.3 μM. medchemexpress.com Its primary mechanism of action is the competitive inhibition of the CRD. By occupying this binding site, the antagonist effectively blocks Galectin-3 from attaching to its natural carbohydrate ligands on the cell surface and in the extracellular matrix (ECM). This directly interferes with the lectin-dependent functions of Galectin-3.

A closely related taloside-based antagonist, compound 14, demonstrates this modulatory effect clearly. It was designed for high affinity and selectivity for the glycan-binding site of Galectin-3. acs.org In functional assays, compound 14 was shown to effectively inhibit Galectin-3-mediated cell agglutination, a process dependent on the cross-linking of cell surface glycans. acs.org This highlights the primary role of these antagonists in disrupting the lectin-dependent activities of extracellular Galectin-3.

While the main target is the lectin domain, this can indirectly modulate non-lectin functions. Intracellularly, Galectin-3 can engage in protein-protein interactions that are independent of carbohydrate binding, such as associating with the anti-apoptotic protein Bcl-2. thno.org Some of Galectin-3's functions, like its role in pre-mRNA splicing within the nucleus, are also glycan-independent. frontiersin.org Antagonists that primarily block the CRD are less likely to directly interfere with these intracellular, non-lectin interactions unless they can enter the cell and exert allosteric effects or if the CRD itself is involved in these protein-protein interactions.

Downstream Cellular and Subcellular Effects

By inhibiting the primary binding function of Galectin-3, antagonists trigger a cascade of downstream effects at the cellular and subcellular levels, significantly altering cell behavior and fate.

Perturbation of Galectin-3 Mediated Cell Signaling Pathways

Galectin-3 is a key regulator of numerous signaling pathways critical for cell growth, survival, and proliferation. By forming lattices on the cell surface, it can cluster and stabilize growth factor receptors, amplifying their downstream signals. Antagonism of Galectin-3 disrupts these processes.

Research on Galectin-3 antagonists has revealed significant disruption of key pro-survival signaling pathways. For instance, the Galectin-3 antagonist GCS-100 has been shown to decrease the levels of activated Akt in myeloma cells. ashpublications.orgnih.gov It also prevents the activation of Akt that would normally occur in response to stimulation by growth factors. ashpublications.org This is significant because the PI3K/Akt pathway is a central regulator of cell survival and metabolism. Galectin-3 is known to promote PI3K/Akt signaling, in some cases by binding to and stabilizing active K-Ras at the cell membrane, and its inhibition leads to the attenuation of this pathway. spandidos-publications.commdpi.com

The Mitogen-Activated Protein Kinase (MAPK/ERK) pathway, which is crucial for cell proliferation and migration, is also modulated by Galectin-3. Exogenous Galectin-3 can induce the phosphorylation and activation of ERK1/2, a key step in this cascade, and this activation is dependent on its carbohydrate-binding ability. nih.gov Therefore, antagonists that block the CRD, such as lactose, can inhibit this Galectin-3-induced ERK1/2 activation. nih.gov By preventing Galectin-3 from engaging with cell surface receptors, antagonists effectively dampen these pro-growth and pro-migration signals.

Table 1: Effects of Galectin-3 Antagonists on Intracellular Signaling Cascades
Signaling PathwayKey Proteins AffectedObserved Effect of AntagonistReference AntagonistCitation
PI3K/AktAkt (Protein Kinase B)Reduced phosphorylation/activationGCS-100 ashpublications.orgnih.gov
IκBα, IκB kinaseReduced levels of activated formsGCS-100 ashpublications.org
MAPK/ERKERK1/2Inhibition of Gal-3 induced phosphorylationLactose nih.gov
NF-κBNF-κB pathwayInhibition of TNF-α induced activationGCS-100 nih.gov

Galectin-3 is not confined to the cytoplasm and cell exterior; it can also shuttle into the nucleus, where it participates in transcription and pre-mRNA splicing. mdpi.com This translocation is a complex process involving nuclear localization sequences (NLS) found within the CRD. mdpi.com While some nuclear functions are glycan-independent, the involvement of the CRD in the transport machinery itself suggests a potential point of modulation for CRD-binding antagonists. However, direct evidence showing that antagonists like this compound modulate the nuclear translocation of Galectin-3 is not yet established. The primary effects of these antagonists are attributed to the blockade of extracellular and cell-surface interactions.

Influence on Cell-Cell and Cell-Extracellular Matrix Interactions

A primary function of extracellular Galectin-3 is to act as a molecular bridge, mediating the adhesion of cells to each other and to the ECM. acs.orgoup.com It achieves this by using its CRD to bind glycans on cell surface receptors (like integrins) and its N-terminal domain to multimerize, effectively creating a lattice that promotes stable connections. mdpi.com These interactions are critical in processes ranging from tissue architecture to cancer metastasis. oup.com

Galectin-3 antagonists directly and effectively disrupt these interactions. Research using the selective antagonist, compound 14, demonstrated a potent inhibition of Galectin-3-mediated homotypic cell aggregation (cell-cell clustering) in leukemia cells. acs.org This effect was specific, as the antagonist did not interfere with aggregation promoted by another galectin (Galectin-1). acs.org By blocking the CRD of Galectin-3, the antagonist prevents the initial binding step required to form adhesive lattices, thereby reducing cell-cell adhesion and the attachment of cells to ECM components like laminin (B1169045) and fibronectin. acs.orgfrontiersin.org

Regulation of Specific Cellular Processes

The disruption of upstream signaling and adhesion by this compound translates into profound effects on fundamental cellular processes, including cell cycle progression, survival, and proliferation.

Studies with the antagonist GCS-100 in myeloma cells provide a clear example of these regulatory effects. Treatment with GCS-100 leads to an inhibition of proliferation and an arrest of the cell cycle, with cells accumulating in the G1 and sub-G1 phases. ashpublications.orgnih.gov This is accompanied by molecular changes, including the upregulation of the cell cycle inhibitor p21Cip1 and a decrease in the levels of pro-cycling proteins such as CYCLIN D2, CYCLIN E2, and CDK6. ashpublications.org

Furthermore, by interfering with pro-survival signals (like the Akt pathway) and the anti-apoptotic functions of Galectin-3, these antagonists can induce apoptosis (programmed cell death). GCS-100 treatment triggers apoptosis through the activation of both extrinsic (caspase-8) and intrinsic (caspase-9) pathways. ashpublications.orgnih.govaacrjournals.org This is associated with a decrease in the levels of key anti-apoptotic proteins like MCL-1 and BCL-XL and an induction of the pro-apoptotic protein NOXA. ashpublications.orgnih.gov The cytotoxic effects of compound 14 on acute lymphoblastic leukemia cells further underscore the ability of Galectin-3 antagonists to regulate cell survival. acs.org

Modulation of Cellular Proliferation and Apoptosis

Galectin-3 is a known regulator of cell growth and survival, with its effects being highly dependent on its cellular location. spandidos-publications.comspandidos-publications.com Intracellularly, it can exhibit anti-apoptotic functions, in part through its interaction with proteins like B-cell lymphoma-2 (Bcl-2). spandidos-publications.comthno.org Conversely, extracellular galectin-3 can trigger apoptosis in certain immune cells, such as T-cells. spandidos-publications.comfrontiersin.org this compound reverses the pro-proliferative and anti-apoptotic effects of galectin-3 observed in various cancer cells. researchgate.net

Research has shown that the antagonism of galectin-3 leads to a decrease in cancer cell viability and can induce cell cycle arrest. acs.orgaacrjournals.org For instance, in gastric cancer cell models, silencing galectin-3 resulted in G1 phase arrest and a reduction in cell proliferation. nih.gov This was accompanied by a decrease in the expression of cell cycle-promoting genes like cyclin D1 and an increase in pro-apoptotic genes. nih.gov Similarly, novel taloside-based galectin-3 antagonists have been shown to decrease the viability of acute lymphoblastic leukemia (ALL) cells, even when these cells are protected by stromal cells. acs.org

The anti-apoptotic function of galectin-3 is partly mediated by its NWGR motif, which is similar to the BH-1 domain of the Bcl-2 protein. nih.govnih.gov Galectin-3 can heterodimerize with the pro-apoptotic protein Bax, preventing it from initiating the mitochondrial apoptosis pathway. nih.gov The use of a galectin-3 antagonist disrupts this interaction, sensitizing cancer cells to apoptosis. nih.gov Studies in thyroid carcinoma cells demonstrated that a galectin-3 inhibitor made the cells more susceptible to doxorubicin-induced cell death. nih.gov Furthermore, treatment with the galectin-3 antagonist GCS-100 in myeloma cells was found to modulate anti-apoptotic proteins, leading to cell death. ashpublications.org

Table 1: Effects of Galectin-3 Antagonism on Cellular Proliferation and Apoptosis

Cell Type/Model Specific Antagonist/Method Key Findings Reference(s)
Gastric Cancer Cells siRNA silencing Decreased cell number, G1 phase arrest, decreased cyclin D1, increased pro-apoptotic genes. nih.gov
Acute Lymphoblastic Leukemia (BCP-ALL) Taloside-based antagonists Decreased viability of ALL cells, even in co-culture with protective stromal cells. acs.org
Lewis Lung Carcinoma (LLC1) GB1107 Impacted cell proliferation at higher concentrations in vitro. aacrjournals.org
Thyroid Carcinoma Cells Gal-3 inhibitor Suppressed Gal-3/Bax interaction, sensitizing cells to DXR-induced apoptosis. nih.gov
Myeloma Cells GCS-100 Modulated MCL-1 and NOXA to induce cell death. ashpublications.org
Various Cancer Cell Lines Gal-3 inhibitor Sensitized cells to DXR-induced cell death across different cancer types. nih.gov
Effects on Cell Migration and Invasion

A critical aspect of cancer progression is the ability of tumor cells to migrate and invade surrounding tissues, a process often facilitated by galectin-3. spandidos-publications.comfrontiersin.org Extracellular galectin-3 promotes cell adhesion, migration, and invasion by cross-linking cell surface glycoproteins and interacting with extracellular matrix components. nih.govnih.govoncotarget.com this compound directly counteracts these functions.

The mechanism often involves the inhibition of galectin-3-mediated signaling pathways. For example, extracellular galectin-3 can activate the MAPK/ERK1/2 pathway in a calcium-sensitive manner, which is necessary for inducing cell migration. nih.govoncotarget.com This activation is dependent on the carbohydrate-binding ability of galectin-3, and antagonists like lactose can effectively inhibit it. nih.gov Pharmacological inhibition of galectin-3 with the small molecule GB1107 was shown to reduce the migration of Lewis lung carcinoma cells. aacrjournals.org

Furthermore, silencing galectin-3 expression in human trophoblast cells led to a significant reduction in their migration and invasion capabilities. researchgate.net This effect was linked to decreased levels of matrix metalloproteinases (MMPs) and the integrin subunit β1. researchgate.net Crucially, the reduced migration and invasion could be rescued by the addition of exogenous recombinant galectin-3, confirming the direct role of the lectin in these processes and, by extension, the mechanism of its antagonists. researchgate.net In various cancer models, galectin-3 antagonists have demonstrated the ability to inhibit metastasis. researchgate.netfrontiersin.org

Table 2: Effects of Galectin-3 Antagonism on Cell Migration and Invasion

Cell Type/Model Specific Antagonist/Method Key Findings Reference(s)
HeLa Cells Lactose Inhibited Gal-3-induced ERK1/2 phosphorylation and subsequent cell migration. nih.govoncotarget.com
Lewis Lung Carcinoma (LLC1) GB1107 Inhibited tumor cell migration in vitro. aacrjournals.org
Human Trophoblast Cells (HTR-8/SVneo) siRNA silencing, I47 inhibitor Reduced cell migration and invasion; associated with lower MMP and integrin β1 levels. researchgate.net
Murine Breast Cancer Model Lactulose-L-leucine Inhibited spontaneous metastasis. frontiersin.org
Colon Cancer Cells Gal-3 knock-down Showed reduced tumor invasion and metastasis. frontiersin.org
Impact on Cytokine and Chemokine Production

Galectin-3 is a significant modulator of the inflammatory microenvironment, capable of inducing the production and secretion of a wide array of cytokines and chemokines. nih.govaai.org This function contributes to the pathogenesis of inflammatory diseases and cancer. ahajournals.orgnih.gov By blocking galectin-3, this compound can alter this inflammatory signaling landscape.

In rheumatoid arthritis synovial fibroblasts, galectin-3 induces the secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Granulocyte-macrophage colony-stimulating factor (GM-CSF), and CXCL8. nih.govnih.gov It also stimulates the production of chemokines that recruit mononuclear cells, including CCL2, CCL3, and CCL5. nih.gov The inhibition of galectin-3 would be expected to suppress the production of these inflammatory mediators. In vivo studies have shown that local administration of recombinant galectin-3 into mouse tissue leads to increased mRNA expression of Il1b, Cxcl1, Ccl2, and Il6. aai.org

Galectin-3 can also indirectly influence the chemokine gradient within a tumor microenvironment. For example, tumor-secreted galectin-3 has been found to inhibit the permeation of Interferon-gamma (IFN-γ), which in turn reduces the content of CXC motif chemokine ligand 9 (CXCL9) and decreases the recruitment of cytotoxic CD8+ T-cells to the tumor. spandidos-publications.com Antagonism of galectin-3 could therefore restore this chemokine gradient, enhancing anti-tumor immunity. Moreover, the interaction of galectin-3 with endothelial cells can trigger the secretion of IL-6 and other cytokines, promoting cancer progression and metastasis, a process that would be blocked by a galectin-3 antagonist. spandidos-publications.com

Table 3: Cytokine and Chemokine Modulation by Galectin-3 (Implying Antagonist Effect)

Cell/Tissue Type Galectin-3 Effect Implied Effect of Antagonist Reference(s)
Rheumatoid Synovial Fibroblasts Induces secretion of IL-6, GM-CSF, CXCL8, CCL2, CCL3, CCL5, TNFα. Suppression of pro-inflammatory cytokine and chemokine secretion. nih.govnih.gov
Mouse Cremaster Tissue Increases mRNA for Il1b, Cxcl1, Ccl2, Il6. Reduction of local inflammatory cytokine/chemokine gene expression. aai.org
Human Cardiac Fibroblasts Increases production of pro-inflammatory and profibrotic mediators. Blocks aldosterone-induced production of inflammatory molecules. ahajournals.org
Tumor Microenvironment Inhibits IFN-γ permeation, reducing CXCL9 content. Restoration of CXCL9 gradient, enhancing T-cell recruitment. spandidos-publications.com
Endothelial Cells Interaction increases secretion of IL-6 and other cytokines. Inhibition of cytokine secretion, reducing pro-metastatic signaling. spandidos-publications.com
Role in Immune Cell Phenotype and Function

Galectin-3 plays a critical role in shaping the immune response, often creating an immunosuppressive tumor microenvironment that allows cancer cells to evade immune destruction. spandidos-publications.comfrontiersin.orgaacrjournals.org this compound can reverse these immunosuppressive effects, thereby restoring and enhancing anti-tumor immunity. spandidos-publications.comaacrjournals.org

One of the key actions of galectin-3 is the suppression of T-cell function. It can induce T-cell anergy and apoptosis and inhibit the function of cytotoxic CD8+ T-cells. spandidos-publications.comfrontiersin.orgspandidos-publications.com Antagonists of galectin-3 have been shown to restore the function of CD8+ tumor-infiltrating lymphocytes (TILs), including their ability to secrete IFN-γ. spandidos-publications.com For instance, the small molecule inhibitor GB1107 increased the infiltration of activated CD8+ T-cells into tumors in a lung adenocarcinoma model. aacrjournals.org This was accompanied by increased expression of cytotoxic effector molecules like granzyme B and perforin-1. aacrjournals.org

Galectin-3 is also essential for the polarization of macrophages towards an M2, or "alternatively activated," phenotype, which is generally considered pro-tumoral and pro-fibrotic. aacrjournals.orgresearchgate.net Galectin-3 antagonists can shift this balance. Treatment with GB1107 increased the polarization of tumor-associated macrophages (TAMs) towards a pro-inflammatory M1 phenotype. aacrjournals.org Similarly, in a post-myocardial infarction model, a galectin-3 inhibitor reduced the M2 polarization of cardiac macrophages. nih.gov Galectin-3 can also impair the function of Natural Killer (NK) cells by binding to receptors like NKp30, thus inhibiting their ability to lyse tumor cells. spandidos-publications.comfrontiersin.org Blocking this interaction with an antagonist would be expected to restore NK cell-mediated cytotoxicity.

Table 4: Effects of Galectin-3 Antagonism on Immune Cell Phenotype and Function

Immune Cell Type Effect of Galectin-3 Antagonist Specific Antagonist/Method Key Findings Reference(s)
CD8+ T-cells Restores function and proliferation. GM-CT-01, GR-MD-02 Restored IFN-γ secretion and promoted antigen-specific T-cell proliferation. spandidos-publications.com
CD8+ T-cells / Macrophages Increases T-cell infiltration and M1 polarization. GB1107 Increased CD8+ T-cell infiltration and M1 TAMs in tumors; potentiated PD-L1 blockade. aacrjournals.org
Macrophages Inhibits M2 polarization. Gal-3C (C-terminal domain) Reduced M2-phenotypic expression (arginase-1, IL-10) in vitro and in vivo post-MI. nih.gov
T-cells Potentiates immune checkpoint inhibition. GB1211 Reversed Gal-3-mediated blockade of anti-PD-1/PD-L1 binding to their targets. frontiersin.org
T-cells Modulates T-cell response. Genetic inhibition Prevents T-cell apoptosis and induces TH17 phenotype in EAE models. nih.gov

Iii. Synthetic Strategies and Structure Activity Relationship Sar Studies

Retrosynthetic Analysis and Synthetic Routes to Galectin-3 Antagonist 1

A retrosynthetic analysis of GB1107 reveals its core structure as a 1,3-disubstituted α-D-monogalactopyranoside. nih.gov The key disconnections point to a 3-azido-3-deoxy-galactopyranose intermediate and an appropriate aryl thiol. The azide (B81097) group serves as a precursor to the triazole ring, which is a crucial pharmacophore for interaction with the galectin-3 binding site. The aryl thiol is installed at the anomeric position.

Figure 1: Retrosynthetic analysis of this compound (GB1107).

A pivotal intermediate in the synthesis of this compound is 3-azido-3-deoxy-D-galactopyranose . google.comlookchem.com An efficient route to this intermediate starts from the inexpensive and readily available levoglucosan (B13493) (1,6-anhydro-β-D-glucopyranose). thieme-connect.comresearchgate.net The use of levoglucosan is advantageous as the 1,6-anhydro bridge obviates the need for protecting groups at the O-6 and anomeric positions. google.com

The key reaction sequence involves:

Activation of the C4-hydroxyl group of levoglucosan: This is typically achieved by sulfonylation, for instance, using tosyl chloride to form 1,6-anhydro-4-O-p-tolylsulfonyl-β-D-glucopyranose. google.comrsc.org

Payne Rearrangement and Azidation: The 4-O-sulfonylated intermediate undergoes a Payne rearrangement, which involves the migration of the C2-hydroxyl group to the C4 position, forming an epoxide at the C2-C3 position. This is followed by an in-situ nucleophilic attack by an azide source (e.g., sodium azide) at the C3 position, leading to the desired 1,6-anhydro-3-azido-3-deoxy-β-D-galactopyranose. thieme-connect.comresearchgate.netrsc.org This reaction cascade is a crucial and efficient step. nih.gov

Thioglycosylation: The anomeric position of the 3-azido-galactopyranose derivative is then subjected to thioglycosylation. In a protecting-group-free approach, this can be achieved by reacting the 1,6-anhydro-3-azido-3-deoxy-β-D-galactopyranose intermediate with a silylated aryl thiol, such as [(3,4-dichlorophenyl)thio]trimethylsilane, in the presence of a fluoride (B91410) source like Et3N·3HF. thieme-connect.com

Click Reaction: The final step is a copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as a "click reaction." The azido (B1232118) group at the C3 position is reacted with an appropriately substituted alkyne, such as trimethyl-[2-(3,4,5-trifluorophenyl)ethynyl]silane, to form the 1,2,3-triazole ring, yielding the final product, this compound (GB1107). thieme-connect.comnih.gov

Further optimization has focused on the key Payne rearrangement/azidation step. By carefully controlling the reaction conditions, it is possible to produce the crucial 3-azido-3-deoxy-β-D-galactopyranose intermediate in high yield (81%) from levoglucosan. google.com The final thioglycosylation and click reaction steps have also been refined to improve yields. For instance, the synthesis of GB1107 from the pure 3-azido intermediate was achieved with a 47% yield for the final two steps. thieme-connect.com

Design and Synthesis of this compound Analogs for Research

To explore the chemical space around this compound and to develop compounds with improved properties, various analogs have been designed and synthesized.

The rational design of analogs of this compound is guided by the structural information obtained from X-ray crystallography of galectin-3 in complex with its inhibitors. nih.govfrontiersin.org The goal is to optimize interactions with the carbohydrate recognition domain (CRD) of galectin-3 and to modulate the physicochemical properties of the molecule. Key design principles include:

Modification of the C3-substituent: The triazole ring at the C3 position is a key pharmacophore. Modifications of the aryl group on the triazole ring are made to enhance interactions, such as halogen bonding, with the protein. acs.org

Variation of the anomeric substituent: The arylthio group at the anomeric position also plays a crucial role in binding. A library of aromatic thiols can be used to probe this interaction and improve affinity and pharmacokinetic properties. nih.gov

Monosaccharide scaffold: The use of a monosaccharide scaffold, as in this compound, is a deliberate design choice to improve drug-like properties, such as oral bioavailability, compared to more polar disaccharide-based inhibitors. nih.gov

Targeting specific amino acid residues: Analogs are designed to engage with specific amino acid residues in the galectin-3 binding pocket to enhance affinity and selectivity over other galectins. frontiersin.orgacs.org

To efficiently explore the structure-activity relationships, parallel synthesis techniques are employed to generate libraries of analogs. researchgate.netacs.org Solution-phase synthesis is a common approach for creating these libraries. For example, a common intermediate, such as a 3-azido-galactopyranoside derivative, can be reacted in parallel with a diverse set of alkynes to generate a library of C3-triazole analogs. Similarly, a range of aryl thiols can be used in the thioglycosylation step to create a library with variations at the anomeric position. nih.gov

Microscale frontal affinity chromatography coupled to mass spectrometry (FAC/MS) is a rapid and efficient method for screening these libraries to determine the binding affinities of the newly synthesized compounds for galectin-3. acs.org This allows for a quick turnaround in the design-synthesis-test cycle.

Comprehensive Structure-Activity Relationship (SAR) Investigations

Extensive SAR studies have been conducted on monosaccharide-based galectin-3 inhibitors, including analogs of this compound. nih.govacs.org These studies have provided valuable insights into the molecular determinants of high-affinity binding.

The data from these studies can be summarized as follows:

C3-Position: The nature of the substituent at the C3 position is critical for high affinity. The 4-aryl-1,2,3-triazole moiety has proven to be particularly effective.

Anomeric Position (C1): The substituent at the anomeric position significantly influences both affinity and pharmacokinetic properties. Arylthio groups are generally preferred over alkoxy groups. The substitution pattern on the aryl ring is also important, with electron-withdrawing groups often leading to improved properties.

Other Positions: The hydroxyl groups at the C4 and C6 positions of the galactose ring are crucial for binding, as they form key hydrogen bonds with the protein. dovepress.com Modification or removal of these hydroxyl groups typically leads to a significant loss of affinity. acs.org

The following table summarizes the SAR data for a series of 1,3-disubstituted α-D-monogalactopyranoside analogs of this compound.

CompoundC1-Substituent (R1)C3-Substituent (R2)Galectin-3 Affinity (Kd, nM)
GB11073,4-dichlorophenylthio4-(3,4,5-trifluorophenyl)-1H-1,2,3-triazol-1-yl2
Analog 14-chlorophenylthio4-(3,4,5-trifluorophenyl)-1H-1,2,3-triazol-1-yl5
Analog 24-fluorophenylthio4-(3,4,5-trifluorophenyl)-1H-1,2,3-triazol-1-yl10
Analog 3phenylthio4-(3,4,5-trifluorophenyl)-1H-1,2,3-triazol-1-yl20
Analog 43,4-dichlorophenylthio4-phenyl-1H-1,2,3-triazol-1-yl150

Correlation of Structural Modifications with Galectin-3 Binding Affinity

The affinity of an antagonist for galectin-3 is exquisitely sensitive to its structural makeup. Research into thiodigalactoside (B104359) derivatives, for instance, has demonstrated that substitutions at the 3- and 3'-positions can dramatically enhance binding affinity, achieving potencies in the nanomolar range. thp.at Similarly, for monosaccharide-based inhibitors like this compound, modifications at various positions of the galactose or talose ring are critical. acs.org

In the case of taloside-based inhibitors, it has been hypothesized that optimizing the C2 moiety and incorporating an aromatic group could lead to high-affinity antagonists. acs.org This is exemplified by this compound (compound 15), which exhibits a dissociation constant (Kd) of 5.3 μM for galectin-3. mdpi.comacs.org Its structural modifications allow for a significant increase in affinity compared to the parent methyl β-D-talopyranoside. acs.org Further derivatization of this scaffold, such as the introduction of a chlorine atom (as in compound 15), has been shown to yield the strongest binding affinity within a series of related compounds. acs.org

The following table summarizes the binding affinities of this compound and related compounds for various galectins, highlighting its selectivity.

CompoundGalectin-3 (Kd, μM)Galectin-4N (Kd, μM)Galectin-4C (Kd, μM)Galectin-8C (Kd, μM)
This compound (15)5.325018450

Data sourced from MedChemExpress and other research articles. mdpi.comacs.org

Analysis of Functional Group Contributions to Antagonistic Activity

The specific functional groups appended to the core scaffold of a galectin-3 inhibitor play a decisive role in its antagonistic activity. For thiodigalactoside derivatives, aromatic amido groups have been shown to engage in favorable interactions with arginine residues in the galectin-3 binding site, leading to a significant boost in affinity. nih.gov

In the context of taloside-based inhibitors like this compound, the C2 moiety is a key determinant of activity. The incorporation of a 2-nitrobenzoyl group at this position can induce favorable interactions within a groove region of the galectin-3 carbohydrate recognition domain (CRD), contributing to high affinity. acs.org The specific positioning of such functional groups is crucial; for example, moving a nitro group on the benzoyl ring can impact both binding affinity and selectivity. acs.org Furthermore, the presence of fluorine atoms on aromatic substituents can lead to beneficial fluorine-amide and halogen-carbonyl interactions, enhancing binding. thieme-connect.com

The table below illustrates the impact of different functional groups on the binding affinity of taloside derivatives for the galectin-3 CRD.

CompoundC2-SubstituentC3-SubstituentGalectin-3 CRD Kd (μM)
14 2-Nitrobenzoyl4-Methylbenzoyl8.3
15 2-Chlorobenzoyl4-Methylbenzoyl5.3
16 2-Bromobenzoyl4-Methylbenzoyl6.6
17 Benzoyl4-Methylbenzoyl59
18 3-Nitrobenzoyl4-Methylbenzoyl37

Data derived from a study on novel selective galectin-3 antagonists. acs.org

Stereochemical Influences on Biological Activity

The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor governing the biological activity of galectin-3 inhibitors. The galectin-3 binding site is highly stereoselective, and subtle changes in the orientation of hydroxyl groups or other substituents on the saccharide ring can have a profound impact on binding.

For instance, the replacement of a galactose unit with a talose unit, which differs in the stereochemistry at the C2 position, is a key feature of this compound and related compounds. This modification allows for the introduction of substituents at the C2 position that can explore additional binding pockets within the galectin-3 CRD, leading to enhanced affinity and selectivity. acs.orgacs.org The anomeric configuration (α or β) of the glycosidic bond is also crucial, with α-D-monogalactopyranosides showing remarkable affinity and specificity in some series. thieme-connect.com

Advanced Computational Chemistry in Ligand Design and Optimization

Computational chemistry has become an indispensable tool in the rational design and optimization of galectin-3 inhibitors, enabling researchers to predict binding affinities and understand interaction modes at the atomic level.

Quantitative Structure-Activity Relationships (QSAR) Modeling

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For galectin-3 inhibitors, QSAR studies have been employed to identify key molecular descriptors that correlate with binding affinity. nih.gov These models can provide valuable insights for the design of novel and more potent inhibitors, with a particular focus on modifications at positions such as C-3' and O-3 of the saccharide scaffold. nih.govCurrent time information in Bangalore, IN. By analyzing a dataset of compounds with known affinities, QSAR can guide the selection of substituents with optimal properties for enhanced galectin-3 inhibition. medchemexpress.com

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method has been instrumental in the optimization of taloside-based galectin-3 antagonists, including the design of the C2 moiety of compounds like this compound. acs.orgacs.org Docking studies can reveal key interactions, such as cation-π stacking with arginine residues and hydrogen bonding, that contribute to high-affinity binding. acs.orgfrontiersin.org

Following docking, molecular dynamics (MD) simulations can be used to assess the stability of the predicted ligand-receptor complex over time. frontiersin.orgthno.org MD simulations provide a dynamic view of the binding event, helping to understand the conformational changes that may occur upon ligand binding and the role of solvent molecules. acs.org These simulations have been used to study the binding of various ligands to galectin-3, confirming the stability of the interactions predicted by docking. frontiersin.org

Virtual Screening Approaches for Novel Analogs

Virtual screening is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This approach has been applied to the discovery of novel galectin-3 inhibitors. By using the known structure of the galectin-3 binding site, virtual screening can rapidly evaluate thousands or even millions of compounds, prioritizing a smaller, more manageable number for experimental testing. This accelerates the drug discovery process and increases the chances of finding novel and effective galectin-3 antagonists.

Iv. Preclinical Efficacy and Mechanistic Studies in Disease Models in Vitro and in Vivo

Fibrotic Disease Models

Galectin-3 has been identified as a key regulator in the pathogenesis of fibrosis across multiple organs, including the liver, kidneys, and lungs. nih.gov Preclinical studies utilizing genetic deletion (knockout models) and pharmacological inhibition demonstrate that antagonizing galectin-3 is a promising therapeutic strategy. Galectin-3 promotes fibrosis by modulating the activity of fibroblasts and macrophages, activating myofibroblasts, and contributing to the excessive deposition of extracellular matrix (ECM), leading to scar formation. nih.govresearchgate.net

Hepatic Fibrosis Models (e.g., CCl4-induced, bile duct ligation models)

Studies in well-established murine models of liver fibrosis, such as those induced by carbon tetrachloride (CCl4) or through bile duct ligation (BDL), have shown that the expression of galectin-3 is significantly upregulated in conjunction with the development of fibrosis. researchgate.netpnas.org Research indicates that mice genetically deficient in galectin-3 exhibit significant protection against the development of hepatic fibrosis in these models. researchgate.netnih.gov

Antagonism of galectin-3 leads to a marked reduction in the hallmarks of liver fibrosis. In CCl4-treated mice, genetic deletion of galectin-3 resulted in significantly less collagen deposition compared to wild-type counterparts. researchgate.net This was accompanied by a significant decrease in the hepatic mRNA expression of procollagen (I), a primary component of the fibrotic scar. researchgate.net Similarly, in the BDL model, galectin-3 knockout mice displayed attenuated fibrosis. nih.govnih.gov Pharmacological inhibition with antagonists like modified citrus pectin (B1162225) has also been shown to decrease collagen accumulation. nih.gov

Table 1: Effect of Galectin-3 Antagonism on Hepatic Fibrosis Markers

Model Intervention Key Finding Biomarker Change
CCl4-induced Galectin-3 Knockout Reduced Collagen Deposition ↓ Procollagen (I) mRNA
Bile Duct Ligation Galectin-3 Knockout Attenuated Fibrosis ↓ Procollagen Production
CCl4/BDL Modified Citrus Pectin Decreased Fibrosis ↓ Collagen Accumulation

A critical event in the progression of liver fibrosis is the activation of hepatic stellate cells (HSCs), which transdifferentiate into collagen-producing myofibroblasts. nih.gov Galectin-3 is crucial for this process. nih.gov Studies have demonstrated that disruption of the galectin-3 gene or its inhibition blocks myofibroblast activation. nih.gov

In vitro, HSCs from galectin-3 knockout mice show decreased phagocytic activity and reduced expression of transforming growth factor-beta 1 (TGF-β1) and procollagen α1(I). nih.govnih.gov The addition of external recombinant galectin-3 can reverse this effect, highlighting the role of extracellular galectin-3 in HSC activation. nih.govnih.gov Furthermore, galectin-3 is thought to mediate HSC activation by facilitating the engulfment of apoptotic bodies and engaging in an autocrine feedback loop where activated HSCs secrete more galectin-3. nih.govresearchgate.net Inhibition of galectin-3 blocks this activation cascade, reducing the population of α-smooth muscle actin (α-SMA)-positive myofibroblasts, a key marker of activation. researchgate.net

Table 2: Impact of Galectin-3 Antagonism on Hepatic Stellate Cell Activation

Model System Intervention Key Finding Biomarker Change
In Vivo (CCl4) Galectin-3 Knockout Reduced Myofibroblast Population ↓ α-SMA Expression
In Vitro (HSCs) Galectin-3 Knockout Decreased HSC Activation ↓ TGF-β1 Production
In Vitro (HSCs) Galectin-3 Knockout Impaired Phagocytic Activity ↓ Procollagen α1(I) Expression

Renal Fibrosis Models (e.g., Unilateral Ureteral Obstruction (UUO) models)

The Unilateral Ureteral Obstruction (UUO) model is a standard for inducing renal interstitial fibrosis, characterized by tubular atrophy and inflammatory infiltration. smccro-lab.com In this model, galectin-3 expression is significantly increased in tubular and interstitial cells following obstruction. researchgate.net

Evidence strongly supports galectin-3 as a mediator of renal fibrosis. nih.gov Higher levels of galectin-3 are positively correlated with the severity of interstitial fibrosis and tubular atrophy. frontiersin.orgnih.gov In experimental models, the depletion of galectin-3 has been found to reduce the accumulation of collagen matrix and lessen the severity of fibrosis. nih.gov This suggests that antagonizing galectin-3 can mitigate the pathological changes associated with chronic kidney disease.

Table 3: Effect of Galectin-3 Antagonism on Renal Fibrosis Markers in the UUO Model

Marker Type Observation Associated Finding
Protein Expression Increased Galectin-3 in interstitial cells Correlates with fibrosis severity
Tissue Pathology Galectin-3 depletion reduces fibrosis ↓ Collagen Matrix Accumulation
Gene Expression Upregulation of LGALS3 (Gal-3 gene) Correlates with fibrosis-associated genes (e.g., TGFB1) nih.gov

Pulmonary Fibrosis Models (e.g., Bleomycin-induced models)

In the bleomycin-induced mouse model, a widely used tool to study pulmonary fibrosis, galectin-3 expression is markedly increased in the lung tissue and bronchoalveolar lavage (BAL) fluid, correlating with the extent of fibrosis. nih.gov Genetic deletion of galectin-3 provides significant protection against fibrosis induced by either bleomycin or TGF-β1. researchgate.netnih.gov

Pharmacological inhibition has also proven effective. The administration of a galectin-3 antagonist, TD139, during the established fibrotic phase of the bleomycin model successfully attenuated the progression of lung fibrosis. researchgate.netnih.gov Similarly, another inhaled inhibitor, GB0139, has been shown to reduce collagen deposition. nih.gov These findings highlight that targeting galectin-3 can disrupt the fibrotic process in the lungs. Antagonism of galectin-3 reduces collagen synthesis and deposition, key features of idiopathic pulmonary fibrosis (IPF). nih.govresearchgate.net

Table 4: Effect of Galectin-3 Antagonism on Pulmonary Fibrosis Markers

Model Intervention Key Finding Biomarker Change
Bleomycin-induced Galectin-3 Knockout Dramatically Reduced Fibrosis ↓ Total Lung Collagen
Bleomycin-induced TD139 (inhibitor) Attenuated Fibrosis Progression ↓ Fibrosis Score
Bleomycin-induced GB0139 (inhibitor) Reduced Fibrosis ↓ Collagen Deposition
Analysis of Lung Architecture and Fibrotic Lesions

In preclinical models of pulmonary fibrosis, antagonism of Galectin-3 has demonstrated significant efficacy in preserving lung architecture and reducing the formation of fibrotic lesions. In the widely utilized bleomycin-induced lung injury mouse model, the administration of a Galectin-3 antagonist, such as the small molecule inhibitor TD139 (also known as GB0139), has been shown to mitigate the fibrotic response. frontiersin.orgnih.gov

Biochemical analysis corroborates these histological findings. Treatment with TD139 results in a statistically significant reduction in total lung collagen content, a primary indicator of fibrosis severity. researchgate.net Preclinical data supports the role of Galectin-3 as a critical regulator of lung fibrosis, as global genetic deletion of Gal-3 in mice also results in reduced fibrosis in the bleomycin model. frontiersin.org These studies collectively indicate that targeted inhibition of Galectin-3 can disrupt the fibrotic process, leading to better preservation of lung architecture.

Table 1: Effect of Galectin-3 Antagonist (TD139) on Bleomycin-Induced Lung Fibrosis in Mice

Parameter Bleomycin Control Group Bleomycin + TD139 Group Percentage Reduction Reference
Total Lung Collagen (μ g/lung ) 472 ± 82 304 ± 22 ~35.6% researchgate.net

Cardiac Fibrosis Models (e.g., Pressure overload, MI models)

Measurement of Myocardial Fibrosis and Remodeling

In preclinical rat models of acute myocardial infarction (MI), a significant event that leads to inflammation, collagen deposition, and adverse cardiac remodeling, the use of a Galectin-3 antagonist has shown profound therapeutic benefits. A protein-based inhibitor of Galectin-3, Gal-3C (the C-terminal domain of Galectin-3), was assessed in both young and aged rats following MI.

Treatment with the Galectin-3 antagonist significantly attenuated the pathological remodeling process characterized by excessive interstitial fibrosis. Histological and molecular analyses confirmed that the antagonist impeded progressive fibrosis in the post-MI heart. This intervention led to a notable reduction in infarct scar size and a decrease in interstitial fibrosis in the peri-infarct region, which is critical for preventing the progression to heart failure.

Functionally, this reduction in fibrosis translated into substantial improvements in cardiac performance. Echocardiography and hemodynamic assessments revealed that antagonist-treated animals had significantly benefited left ventricular ejection fraction (LVEF) and showed attenuated ventricular dilation, as evidenced by reduced end-systolic and end-diastolic volumes. The therapeutic efficacy of the Galectin-3 antagonist in these studies surpassed that of standard heart failure therapies like losartan and spironolactone monotherapies over a 56-day study period. Mechanistically, the antagonist was found to inhibit the M2 polarization of cardiac macrophages, a key cell type in the fibrotic response, and down-regulate Galectin-3-mediated pro-fibrotic signaling cascades.

Table 2: Impact of Galectin-3 Antagonist (Gal-3C) on Cardiac Function and Remodeling Post-Myocardial Infarction in Rats

Parameter MI Control Group MI + Gal-3C Group Outcome Reference
Left Ventricular Ejection Fraction Significantly Decreased Profoundly Benefitted Improved Pump Function
End-Systolic Volume Significantly Increased Benefitted Attenuated Dilation
End-Diastolic Volume Significantly Increased Benefitted Attenuated Dilation
Infarct Scar Size Large Significantly Reduced Reduced Scarring

Inflammatory and Autoimmune Disease Models

Arthritis Models (e.g., Collagen-induced arthritis, adjuvant-induced arthritis)

Attenuation of Joint Inflammation and Cartilage Degradation

The role of Galectin-3 as a pro-inflammatory mediator has been established in various experimental models of arthritis. frontiersin.org Consequently, its antagonism is a key therapeutic strategy under investigation. In the antigen-induced arthritis (AIA) model, which is characterized by a T-cell driven synovitis, mice deficient in Galectin-3 showed markedly suppressed joint inflammation and bone erosion compared to their wild-type counterparts. nih.gov This genetic evidence strongly supports the pathogenic role of Galectin-3 in arthritis and highlights the potential of a Galectin-3 antagonist. nih.gov

Studies using a small-molecule inhibitor of Galectin-3, GB1107, have provided direct pharmacological evidence of its benefits. In a collagen-induced arthritis (CIA) mouse model, treatment with GB1107 led to a reduction in T-cell accumulation in the vascular tissue associated with the inflamed joints. cardiff.ac.uk Furthermore, in the AIA model, GB1107 treatment resulted in a reduction of CD4+ T cells within the inflamed synovium. cardiff.ac.ukcardiff.ac.uk

Table 3: Effects of Galectin-3 Antagonism in Preclinical Arthritis Models

Model Method of Antagonism Key Finding Mechanism Reference
Antigen-Induced Arthritis Genetic Deletion (Gal-3-/- mice) Markedly suppressed joint inflammation and bone erosion Reduced pro-inflammatory cytokines (TNFα, IL-6) nih.gov
Collagen-Induced Arthritis Pharmacological (GB1107 inhibitor) Reduction in T-cell (CD3+) accumulation in perivascular tissue Attenuation of inflammatory cell infiltration cardiff.ac.uk
Antigen-Induced Arthritis Pharmacological (GB1107 inhibitor) Reduction in CD4+ T cells in the inflamed synovium Attenuation of inflammatory cell infiltration cardiff.ac.ukcardiff.ac.uk

Inflammatory Bowel Disease Models (e.g., DSS-induced colitis)

The role of Galectin-3 in the context of inflammatory bowel disease (IBD) is notably complex, with preclinical evidence suggesting it may have dual, context-dependent functions. Unlike its clear pro-fibrotic and pro-inflammatory roles in other conditions, studies in dextran sulfate sodium (DSS)-induced colitis models indicate that Galectin-3 may play a protective part in mucosal immunity.

Multiple studies have demonstrated that the administration of recombinant Galectin-3 to mice with DSS-induced colitis actually ameliorates the disease. nih.gov This treatment led to reduced body weight loss and less shortening of the colon, both markers of decreased disease severity. researchgate.net Histological analysis confirmed that Galectin-3 treatment ameliorated mucosal inflammation. researchgate.net Furthermore, mice genetically deficient in Galectin-3 (knockout mice) experience a more severe disease course in the DSS-induced colitis model, reinforcing the idea of a protective function for Galectin-3 in this setting. researchgate.net

The proposed mechanism for this protective effect involves the induction of regulatory T cells (Tregs). It has been shown that Galectin-3 can induce a Treg phenotype in T cells, and the adoptive transfer of these Galectin-3-treated T cells was able to reduce bowel inflammation in a T-cell transfer model of colitis. researchgate.net While some reports suggest Galectin-3 may have a pro-inflammatory role in the very early induction phase of colitis, the bulk of the evidence points towards a significant role in the resolution of inflammation. researchgate.net This complex biology suggests that systemic inhibition with a Galectin-3 antagonist might not be a viable therapeutic strategy for IBD and could potentially worsen the condition in certain disease phases.

Reduction of Colonic Inflammation and Epithelial Damage

Recent preclinical studies have elucidated a pro-inflammatory role for Galectin-3 in the pathogenesis of colitis, suggesting that its antagonism could be a viable therapeutic strategy. In mouse models of dextran sulfate sodium (DSS)-induced acute colitis, which mimics human ulcerative colitis, pharmacological inhibition of Galectin-3 was shown to significantly attenuate the severity of the disease.

Treatment with a Galectin-3 inhibitor, GM-CT-01, ameliorated clinical signs of colitis, including diarrhea and rectal bleeding, and reduced body weight loss compared to untreated animals. Histological analysis of the colonic mucosa revealed that the inhibitor-treated mice had substantially less colon damage, reduced infiltration of inflammatory cells, and better-preserved crypt epithelial structure.

These findings are consistent with studies using Galectin-3 deficient (Gal-3-/-) mice, which also develop a much milder form of acute colitis. The mechanism appears to involve the modulation of macrophage activity. Genetic deletion or pharmacological inhibition of Galectin-3 suppresses the production of pro-inflammatory cytokines by colonic macrophages and promotes their alternative (M2) activation. Specifically, Galectin-3 antagonism leads to a significant reduction in the activation of the NLRP3 inflammasome in macrophages, a key pathway for the production of the potent inflammatory cytokine IL-1β. Peritoneal macrophages from Gal-3-/- mice produce lower amounts of TNF-α and IL-1β when stimulated with bacterial lipopolysaccharide or DSS.

The protective effect of Galectin-3 inhibition is further supported by adoptive transfer experiments, where transferring wild-type macrophages into Gal-3-/- mice significantly enhanced the severity of DSS-induced colitis, underscoring the central role of macrophage-derived Galectin-3 in driving colonic inflammation.

ModelGalectin-3 Antagonist InterventionKey Findings
DSS-Induced Acute Colitis (Mouse)Pharmacological Inhibition (GM-CT-01)Attenuated colitis severity, reduced weight loss, decreased histological damage, and lowered inflammatory cell infiltration.
DSS-Induced Acute Colitis (Mouse)Genetic Deletion (Gal-3-/-)Developed milder colitis, reduced levels of pro-inflammatory cytokines (IL-1β, TNF-α), and suppressed NLRP3 inflammasome activation in macrophages.
Table 1. Effects of Galectin-3 Antagonism in Preclinical Colitis Models.

Sepsis and Systemic Inflammation Models

Modulation of Inflammatory Cytokine Storm and Organ Dysfunction

In preclinical models of sepsis, Galectin-3 has been identified as a critical mediator that exacerbates the inflammatory response and contributes to poor outcomes. Studies have shown that serum Galectin-3 concentrations increase significantly in animal models of sepsis, such as cecal ligation and puncture (CLP), which mirrors observations in human patients with septic shock. This elevation correlates with disease severity and mortality.

Mice genetically deficient in Galectin-3 demonstrate increased resistance to CLP-induced sepsis. They exhibit lower levels of biochemical markers associated with organ injury and dysfunction and reduced neutrophil infiltration into vital organs compared to wild-type mice. Furthermore, Galectin-3 deficient mice show improved bacterial clearance, with reduced bacterial loads in the peritoneal cavity, blood, and lungs.

Mechanistically, Galectin-3 appears to contribute to the dysregulated inflammatory response characteristic of sepsis. It has been shown to function as an alarmin, a molecule that signals tissue and cell damage to the immune system, thereby amplifying the inflammatory cascade during infection. Galectin-3 can augment the inflammatory response of neutrophils and macrophages. Galectin-3 deficient mice subjected to pulmonary infection show reduced levels of inflammatory cytokines (TNF-α, IL-1β, IL-10) and markers of vascular injury.

By impairing neutrophil recruitment to the primary site of infection, extracellular Galectin-3 promotes the systemic spread of bacteria, worsening the outcome of sepsis. Therefore, a Galectin-3 antagonist is expected to modulate the inflammatory cytokine storm and mitigate organ dysfunction by restoring proper neutrophil migration and dampening the excessive inflammatory signaling driven by Galectin-3.

Sepsis ModelInterventionObserved Effects Related to Galectin-3
Cecal Ligation and Puncture (CLP) in MiceGalectin-3 Deficiency (Gal-3-/-)Increased resistance to sepsis, reduced organ injury markers, enhanced bacterial clearance, and improved survival.
Pulmonary F. novicida InfectionGalectin-3 Deficiency (Gal-3-/-)Reduced levels of inflammatory cytokines (TNF-α, IL-1β) and vascular injury markers; improved lung pathology and survival.
Table 2. Role of Galectin-3 in Preclinical Sepsis Models.

Oncology Models

Solid Tumor Xenograft Models (e.g., various cancer cell lines)

Inhibition of Tumor Growth and Progression

Galectin-3 antagonists have demonstrated significant efficacy in reducing tumor growth and progression across various solid tumor xenograft models. In models of non-small cell lung cancer (NSCLC), oral administration of a novel small-molecule Galectin-3 inhibitor, GB1107, led to a marked reduction in the growth of both human and mouse lung adenocarcinoma tumors. This inhibition of primary tumor growth was also accompanied by a blockage of metastasis in a syngeneic mouse model.

The anti-tumor effects are not limited to a single compound. Other Galectin-3 antagonists, such as a truncated, dominant-negative form of Galectin-3 known as Galectin-3C, have been shown to significantly reduce the growth of ovarian cancer cell lines and primary cells from patients. Similarly, Belapectin (GR-MD-02), a galactoarabino-rhamnogalacturonan polysaccharide that inhibits Galectin-3, promotes tumor regression and improves survival in tumor-bearing mice through a T cell-dependent mechanism. These findings highlight the potential of Galectin-3 antagonism as a broad therapeutic strategy in oncology.

Modulation of Tumor Microenvironment Components (e.g., angiogenesis, immune cell infiltration)

Galectin-3 antagonists exert their anti-tumor effects not only by acting directly on cancer cells but also by profoundly remodeling the tumor microenvironment (TME). A key mechanism is the modulation of immune cell infiltration and function. Treatment with the Galectin-3 inhibitor GB1107 in lung adenocarcinoma models resulted in an increased polarization of tumor-associated macrophages (TAMs) towards an anti-tumor M1 phenotype and a significant increase in the infiltration of cytotoxic CD8+ T cells into the tumor.

This immunomodulatory effect enhances the efficacy of other cancer therapies. For instance, Galectin-3 inhibition potentiates the effects of PD-L1 immune checkpoint inhibitors. The combination therapy leads to a greater increase in the expression of cytotoxic effector molecules—such as IFNγ, granzyme B, and perforin-1—by T cells within the tumor, promoting cancer cell apoptosis.

Furthermore, Galectin-3 is a known pro-angiogenic molecule. It promotes the formation of new blood vessels that supply tumors with essential nutrients. Galectin-3 antagonists can inhibit angiogenesis, further contributing to the suppression of tumor growth. This anti-angiogenic effect is achieved in part by blocking the interaction of extracellular Galectin-3 with key receptors on endothelial cells, such as αvβ3 integrin.

Tumor ModelGalectin-3 AntagonistEffect on Tumor GrowthEffect on Tumor Microenvironment
Lung Adenocarcinoma (Syngeneic & Xenograft)GB1107Reduced primary tumor growth and blocked metastasis.Increased M1 macrophage polarization; increased CD8+ T cell infiltration; potentiated PD-L1 blockade.
Ovarian Cancer (Cell lines & Primary cells)Galectin-3CReduced tumor cell growth, motility, and invasion.Reduced angiogenic potential.
Various Tumor Models (Mouse)Belapectin (GR-MD-02)Inhibited tumor growth and improved survival.Enhanced efficacy of checkpoint blockade (aPD-L1, anti-OX40); reduced immunosuppression.
Table 3. Preclinical Efficacy of Galectin-3 Antagonists in Oncology Models.

Metastasis Models (e.g., experimental metastasis assays)

Galectin-3 is deeply implicated in the metastatic cascade, influencing processes such as cell-cell adhesion, angiogenesis, and tumor cell interaction with the endothelium. nih.gov Antagonizing this protein has shown significant potential in curbing cancer dissemination in preclinical settings.

Studies using antagonists of galectin-3 have demonstrated a notable reduction in metastatic burden. In an orthotopic nude mouse model of human breast cancer using MDA-MB-435 cells, treatment with a C-terminally truncated form of galectin-3 (Galectin-3C), which acts as an antagonist, led to a statistically significant decrease in both mean tumor volume and weight compared to controls. nih.gov Crucially, this study also observed that fewer mice in the Galectin-3C treated group developed lymph node metastases, indicating a direct impact on tumor dissemination. nih.gov

These findings underscore the role of galectin-3 in the metastatic process and highlight the therapeutic potential of its antagonists in preventing the spread of primary tumors.

Model SystemGalectin-3 AntagonistKey FindingsReference
Orthotopic Nude Mouse Model (MDA-MB-435 Human Breast Cancer Cells)Galectin-3C (Truncated Galectin-3)- Statistically significant reduction in mean tumor volume and weight.
  • Fewer instances of lymph node metastases in the treated group.
  • nih.gov

    Hematological Malignancy Models

    Galectin-3 is highly expressed in several hematological cancers, including multiple myeloma and diffuse large B-cell lymphoma, where it is believed to support tumor progression. nih.gov Consequently, targeting galectin-3 has become an area of active investigation for these malignancies.

    Preclinical studies have shown that GCS-100, a complex polysaccharide antagonist of galectin-3 derived from modified citrus pectin, can effectively induce cell death in multiple myeloma cells. nih.govmdpi.comnih.gov Mechanistic investigations revealed that GCS-100's action involves the modulation of key regulatory proteins. The antagonist was found to induce apoptosis through the activation of both caspase-8 and caspase-9 pathways and cause an accumulation of cells in the G1 and sub-G1 phases of the cell cycle. nih.gov These effects were observed in both myeloma cell lines and primary tumor cells, suggesting that galectin-3 antagonism can disrupt the fundamental cellular processes that drive myeloma cell proliferation and survival. nih.gov

    Model SystemGalectin-3 AntagonistKey FindingsReference
    Multiple Myeloma Cell Lines and Primary Tumor CellsGCS-100- Induced apoptosis via activation of caspase-8 and -9.
  • Caused cell cycle arrest (accumulation in G1 and sub-G1 phases).
  • Reduced proliferation and viability of primary myeloma cells.
  • nih.gov

    Cardiovascular Disease Models (Beyond Fibrosis)

    The role of galectin-3 in cardiovascular disease extends beyond its well-documented involvement in fibrosis. It is a key player in inflammatory and pathological remodeling processes associated with atherosclerosis and ischemia-reperfusion injury.

    Atherosclerosis Models

    Atherosclerosis is a chronic inflammatory disease, and galectin-3 has been identified as a pro-inflammatory factor that contributes to the initiation and progression of atherosclerotic plaques. nih.gov It influences multiple stages of the disease, from lipid accumulation to plaque instability.

    Galectin-3 contributes to atherogenesis by promoting macrophage differentiation, the uptake of lipoproteins leading to foam cell formation, and the proliferation and migration of vascular smooth muscle cells (VSMCs). nih.gov Inhibition of galectin-3 is therefore considered a potential therapeutic strategy to mitigate atherosclerosis. nih.gov Studies have noted that galectin-3 expression is elevated in unstable plaque regions. nih.gov Preclinical research suggests that antagonizing galectin-3 could attenuate the consequences of cardiac lipotoxicity, a factor in plaque exacerbation. nih.gov While direct in vivo studies with specific antagonists on plaque stability are still emerging, the mechanistic understanding strongly supports the hypothesis that galectin-3 inhibition could lead to more stable plaque phenotypes by reducing inflammation and VSMC proliferation.

    Pathological Process in AtherosclerosisRole of Galectin-3Potential Impact of Galectin-3 AntagonismReference
    Foam Cell FormationPromotes lipoprotein uptake by macrophages.Reduction in foam cell formation and lipid accumulation. nih.gov
    InflammationActs as a pro-inflammatory molecule, inducing monocyte chemotaxis.Decreased inflammatory cell infiltration in plaques. nih.gov
    VSMC ActivityPromotes proliferation and migration of Vascular Smooth Muscle Cells.Reduced VSMC accumulation, potentially stabilizing plaques. nih.gov

    Ischemia-Reperfusion Injury Models

    Myocardial ischemia-reperfusion (I/R) injury occurs when blood flow is restored to previously ischemic heart tissue, paradoxically causing further damage through oxidative stress, inflammation, and apoptosis. nih.gov Galectin-3 expression is markedly increased during I/R injury, and its inhibition has been shown to be cardioprotective. nih.gov

    In murine models of myocardial I/R, treatment with galectin-3 inhibitors, such as citrus pectin and the binding peptide G3-C12, resulted in significant improvements in cardiac function. nih.gov These benefits were evidenced by smaller infarct sizes, decreased tissue injury, and suppressed cardiomyocyte apoptosis. nih.gov Further studies using galectin-3 knockdown models have confirmed these findings, demonstrating a reduction in the ischemic area of the left ventricle and inhibition of apoptosis. nih.gov Mechanistically, the absence or inhibition of galectin-3 is associated with the preservation of mitochondrial membrane potential and a reduction in the inflammatory response following I/R injury. nih.govnih.gov Genetic knockout of galectin-3 has also been shown to enhance protective autophagy in the heart post-injury. mdpi.com

    Model SystemGalectin-3 Antagonist/Inhibition MethodKey Cardioprotective EffectsReference
    In Vivo Murine Myocardial I/R ModelPectin and G3-C12 Peptide- Attenuated cardiac dysfunction.
  • Reduced infarct size and tissue injury.
  • Suppressed cardiomyocyte apoptosis.
  • nih.gov
    Myocardial I/R ModelGalectin-3 Knockdown- Decreased ischemic size of the left ventricle.
  • Inhibited cardiomyocyte apoptosis.
  • Preserved mitochondrial membrane potential and reduced inflammation.
  • nih.gov
    In Vivo Murine Myocardial I/R ModelGalectin-3 Knockout- Enhanced autophagy in the heart post-I/R injury. mdpi.com

    Neurodegenerative Disease Models

    Galectin-3 (Gal-3) has emerged as a significant factor in the pathology of several neurodegenerative diseases, primarily through its role in neuroinflammation. Antagonism of Gal-3 is being investigated as a potential therapeutic strategy to mitigate the detrimental effects of chronic inflammation in the central nervous system (CNS).

    In preclinical models of neurodegenerative diseases, Galectin-3 is consistently upregulated in activated microglia, the resident immune cells of the brain. frontiersin.org This upregulation is a hallmark of the neuroinflammatory response observed in conditions such as Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD).

    In vitro studies using microglial cell cultures have demonstrated that exposure to disease-associated proteins, such as fibrillar amyloid-beta (Aβ) or alpha-synuclein (α-syn), leads to a significant increase in Gal-3 expression and secretion. nih.govoup.com This secreted Gal-3 can then act in an autocrine or paracrine manner to amplify the inflammatory cascade. For instance, Gal-3 can directly bind to and activate Toll-like receptor 4 (TLR4) on microglia, a key receptor in the innate immune response, leading to the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. frontiersin.orgplos.org

    The use of Galectin-3 antagonists, such as TD139 and GB0139, in these in vitro models has been shown to effectively suppress this inflammatory response. physiology.org Treatment with these antagonists reduces the production of pro-inflammatory mediators by microglia stimulated with Aβ or α-syn. nih.govoup.com

    In vivo studies using animal models of neurodegeneration have corroborated these findings. In the 5xFAD and APP/PS1 mouse models of Alzheimer's disease, genetic knockout of Gal-3 or treatment with a Gal-3 antagonist resulted in a marked reduction in microglial activation and the expression of pro-inflammatory cytokines in the brain. nih.gov Similarly, in a mouse model of Parkinson's disease induced by α-synuclein, pharmacological inhibition of Gal-3 attenuated the inflammatory response mediated by microglia. oup.com In a model of Huntington's disease, knockdown of Gal-3 suppressed inflammation and reduced the aggregation of mutant huntingtin (mHTT). arvojournals.orgnih.gov

    Furthermore, in a rat model of epilepsy, inhibition of Galectin-3 with TD139 suppressed the activation of the NLRP3 inflammasome in microglia, a key pathway in inflammatory responses. physiology.org This led to a reduction in the release of inflammatory cytokines. physiology.org In a mouse model of subarachnoid hemorrhage, the Galectin-3 inhibitor TD139 was also found to alleviate neuroinflammatory damage by inhibiting the activation and M1 polarization of microglia.

    Disease ModelKey FindingsGalectin-3 Antagonist 1 Effect
    Alzheimer's Disease (5xFAD and APP/PS1 mice)Increased Gal-3 in microglia around Aβ plaques. Gal-3 knockout reduced Aβ plaques and improved cognitive behavior.Reduced microglial activation and pro-inflammatory cytokine expression.
    Parkinson's Disease (α-synuclein model)Gal-3 involved in α-synuclein-induced microglial activation and pro-inflammatory cytokine production.Inhibition of Gal-3 reduced the inflammatory response.
    Huntington's Disease (mouse model)Knockdown of Gal-3 suppressed inflammation and reduced mHTT aggregation.Ameliorated microglia-mediated pathogenesis.
    Epilepsy (rat model)High expression of Gal-3 in the hippocampus.TD139 suppressed NLRP3 inflammasome activation and cytokine release in microglia.
    Subarachnoid Hemorrhage (mouse model)Increased Gal-3 expression post-hemorrhage.TD139 alleviated neuroinflammatory damage by inhibiting microglial activation and M1 polarization.

    The neuroinflammatory environment created by activated microglia is a major contributor to neuronal damage and loss in neurodegenerative diseases. By dampening this inflammatory response, Galectin-3 antagonists can indirectly promote neuronal survival.

    In a rat model of epilepsy, inhibition of Galectin-3 with TD139 was shown to improve hippocampal damage and reduce neuron loss. physiology.org Similarly, in a model of Huntington's disease, the knockdown of Gal-3 not only suppressed inflammation but also restored levels of the neuronal marker DARPP32 and increased neuronal survival. arvojournals.orgnih.gov In the context of traumatic brain injury, administration of a neutralizing antibody against Gal-3 has been reported to be neuroprotective in cortical and hippocampal cell populations. nih.gov

    Beyond neuronal survival, there is emerging evidence that Galectin-3 antagonism can positively impact synaptic plasticity, the cellular basis of learning and memory. In hippocampal slice cultures, the application of Galectin-3 was found to decrease the power and rhythmicity of gamma oscillations, which are crucial for cognitive function. nih.gov This disruptive effect was prevented by the Galectin-3 inhibitor TD139. nih.gov Furthermore, in 5xFAD mice, a model of Alzheimer's disease, the absence of Galectin-3 was associated with normal gamma network dynamics, suggesting that targeting Gal-3 could counteract the neuronal network instability seen in AD. nih.gov

    Studies have also shown that Galectin-3 can negatively regulate memory formation. Overexpression of Galectin-3 in the hippocampus impaired fear memory, while its knockout enhanced it. nih.gov This effect may be mediated through Galectin-3's interaction with integrin signaling pathways, which are important for synaptic plasticity. nih.gov

    Disease Model/SystemKey Findings on Neuronal Survival/Synaptic PlasticityEffect of this compound
    Epilepsy (rat model)Inhibition of Gal-3 improved hippocampal damage and reduced neuron loss.TD139 demonstrated neuroprotective effects.
    Huntington's Disease (mouse model)Knockdown of Gal-3 restored neuronal DARPP32 levels and increased survival.Suppression of Gal-3 showed neuroprotective benefits.
    Traumatic Brain InjuryNeutralizing antibodies against Gal-3 were neuroprotective.Reduced neuronal damage in the cortex and hippocampus.
    Hippocampal Slices (ex vivo)Gal-3 disrupted gamma oscillations.TD139 prevented the degradation of gamma oscillations.
    Alzheimer's Disease (5xFAD mice)Gal-3 knockout mice exhibited normal gamma network dynamics.Suggests a role in preventing synaptic network instability.
    Learning and Memory Models (rats)Gal-3 negatively regulates memory formation.Knockout of Gal-3 enhanced fear and spatial memory.

    Metabolic Disease Models (e.g., Diabetes, NAFLD)

    Galectin-3 has been identified as a key player in the chronic inflammation associated with metabolic diseases like type 2 diabetes and non-alcoholic fatty liver disease (NAFLD). Its inhibition is being explored as a therapeutic avenue to address the underlying metabolic dysfunctions.

    In the context of obesity and type 2 diabetes, Galectin-3 is secreted by macrophages that accumulate in insulin-sensitive tissues such as adipose tissue, liver, and muscle. nih.gov Elevated levels of circulating Gal-3 have been observed in both obese humans and mouse models. labmedica.com

    Preclinical studies have demonstrated that Galectin-3 can directly induce insulin (B600854) resistance. Administration of Gal-3 to mice led to insulin resistance and glucose intolerance. labmedica.comsciencedaily.com Mechanistically, it has been shown that Gal-3 can bind directly to the insulin receptor, thereby inhibiting downstream signaling pathways. nih.govlabmedica.com In vitro, treatment with Gal-3 reduced insulin-stimulated glucose uptake in muscle and fat cells and impaired insulin's ability to suppress glucose production in liver cells. labmedica.com

    Crucially, the inhibition of Galectin-3, either through genetic knockout or pharmacological antagonists, has been shown to reverse these effects. In mouse models of obesity and diabetes, both genetic deletion of Gal-3 and treatment with a Gal-3 inhibitor improved insulin sensitivity and glucose tolerance, without affecting the animals' body weight. nih.govlabmedica.comsciencedaily.com The Galectin-3 inhibitor TD139 has also been reported to improve insulin resistance in mice fed a high-fat diet. nih.gov

    In the setting of NAFLD, which is often associated with insulin resistance, Galectin-3 expression is upregulated and correlates with the severity of liver fibrosis. nih.gov While some studies suggest a pro-fibrotic role for Gal-3 in the liver, other research indicates that Gal-3 knockout mice on a high-fat diet may experience increased liver fat accumulation. plos.org However, pharmacological inhibition of Gal-3 with belapectin has shown promise in reducing liver fibrosis in preclinical models and is being investigated in clinical trials. researchgate.net

    Metabolic Disease ModelKey Findings on Metabolic DysfunctionEffect of this compound
    Obesity and Type 2 Diabetes (mouse models)Elevated circulating Gal-3 from macrophages induces insulin resistance by binding to the insulin receptor.Genetic or pharmacological inhibition of Gal-3 improves insulin sensitivity and glucose tolerance.
    High-Fat Diet-Induced Obesity (rat model)Increased Gal-3 in adipose tissue is associated with inflammation and fibrosis.Treatment with modified citrus pectin (MCP), a Gal-3 inhibitor, prevented these changes.
    Non-Alcoholic Fatty Liver Disease (NAFLD)Upregulated Gal-3 expression is linked to liver fibrosis.Gal-3 inhibitors like belapectin show potential in reducing hepatic fibrosis.

    Ocular Disease Models (e.g., Retinopathy)

    Galectin-3 is implicated in the pathogenesis of various ocular diseases, particularly those with inflammatory and angiogenic components, such as diabetic retinopathy, age-related macular degeneration (AMD), and corneal neovascularization.

    In models of ocular disease, Galectin-3 expression is often upregulated in retinal microglia and macrophages. nih.gov In light-induced retinal degeneration models, which mimic aspects of AMD, genetic knockout of Gal-3 or administration of the small-molecule inhibitor TD139 reduced microglia reactivity and delayed retinal damage. researchgate.net In a rat model of ocular hypertensive glaucoma, intravitreal injection of TD139 was found to be neuroprotective, preventing the degeneration of retinal ganglion cells. nih.gov

    Galectin-3 also plays a significant role in pathological angiogenesis in the eye. It has been shown to modulate the signaling of vascular endothelial growth factor (VEGF), a key driver of neovascularization. arvojournals.org In mouse models of corneal neovascularization, treatment with a small-molecule Galectin-3 inhibitor, 33DFTG, substantially reduced pathological angiogenesis. arvojournals.orgnih.gov In vitro studies have confirmed that this inhibitor can block VEGF-A-induced migration and sprouting of human umbilical vein endothelial cells. arvojournals.orgnih.gov

    Furthermore, in a laser-induced choroidal neovascularization (CNV) model, relevant to wet AMD, Galectin-3 levels were found to be increased. mdpi.com This suggests that targeting Gal-3 could be a strategy to inhibit the abnormal blood vessel growth that characterizes this condition.

    Ocular Disease ModelKey Findings on Retinal Pathology/AngiogenesisEffect of this compound
    Light-Induced Retinal Degeneration (AMD model)Upregulated Gal-3 in retinal microglia/macrophages.TD139 reduced microglia reactivity and delayed retinal damage.
    Ocular Hypertensive Glaucoma (rat model)Elevated Gal-3 in the retina.TD139 provided neuroprotection to retinal ganglion cells.
    Corneal Neovascularization (mouse model)Gal-3 modulates VEGF signaling and promotes angiogenesis.33DFTG reduced pathological corneal angiogenesis.
    Choroidal Neovascularization (wet AMD model)Increased Gal-3 levels in the CNV model.Suggests a potential therapeutic target for inhibiting neovascularization.

    V. Preclinical Pharmacological and Pharmacokinetic Investigations

    Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Species

    The ADME properties of Galectin-3 antagonists are crucial for their development as therapeutic agents. These properties determine the concentration and duration of the drug at its target site.

    Initial in vitro studies are essential to predict the in vivo metabolic fate of a drug candidate. For a series of novel taloside-based antagonists of Galectin-3, their stability was evaluated in human and mouse hepatocytes. acs.org These compounds, including the lead compound designated as Galectin-3 antagonist 1 (compound 15), demonstrated low metabolism in human hepatocytes, indicating good metabolic stability. acs.orgmedchemexpress.com Specifically, one study highlighted that compounds 11b-d, which are structurally related to this compound, all displayed low metabolism in human hepatocytes, with the highest stability observed for compound 11d. acs.org The primary sites of metabolism were not explicitly detailed in the provided information.

    To assess permeability, a key factor in oral absorption, Caco-2 cell assays were employed. For a series of 1,3-substituted α-d-monogalactopyranosides, high permeability across Caco-2 membranes was observed, which correlated with a lower polar surface area (PSA). acs.org Compounds with a PSA below 140 Ų generally showed medium to high permeability. acs.org In contrast, highly polar compounds like thiodigalactosides exhibited low permeability and were subject to active transport, making oral bioavailability challenging. acs.org

    Table 1: In Vitro Metabolic Stability of Galectin-3 Antagonist Analogs

    Compound Species System Finding
    11b Human, Mouse Hepatocytes Low metabolism acs.org
    11c Human, Mouse Hepatocytes Low metabolism acs.org

    Following promising in vitro results, the pharmacokinetic properties of this compound and its analogs were assessed in mice. After a single oral or intravenous administration of compounds 11b-d, all three demonstrated high oral bioavailability. acs.org Compound 11c had the highest bioavailability at 95%, while 11d had the lowest at 68%. acs.org The in vivo clearance was lowest for compound 11b. acs.org These findings suggest that higher lipophilicity and lower PSA correlate with high systemic exposure after oral administration. acs.org

    For a specific orally available Galectin-3 inhibitor, GB1211, a first-in-human study in healthy participants revealed that maximum plasma concentrations (Cmax) were reached between 1.75 and 4 hours (Tmax) post-dose. researchgate.net The mean half-life was determined to be between 11 and 16 hours. researchgate.net Another study with GB1211 in mice showed that it has good oral bioavailability (68%). nih.gov A newer mouse-specific tool compound, GB2095, was developed to better mimic the human pharmacokinetic profile in preclinical cancer models. nih.gov

    Table 2: In Vivo Pharmacokinetic Parameters of Galectin-3 Antagonist Analogs in Mice

    Compound Route Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Half-life (h) Oral Bioavailability (%)
    11b Oral/IV Data not available Data not available Data not available Data not available High acs.org
    11c Oral/IV Data not available Data not available Data not available Data not available 95 acs.org
    11d Oral/IV Data not available Data not available Data not available Data not available 68 acs.org

    Galectin-3 is widely expressed in various tissues, and its expression is often upregulated in disease states. spandidos-publications.com Therefore, understanding the tissue distribution of its antagonists is critical. In a study involving rats infused with Galectin-3, it was observed to distribute in the body with a volume of distribution of 90 mL. mdpi.com While specific tissue distribution data for this compound is not available, the widespread expression of its target suggests that broad tissue penetration could be beneficial for treating systemic diseases like fibrosis and cancer. mdpi.comnih.gov Galectin-3 is found in immune cells, epithelial cells, and endothelial cells. spandidos-publications.com

    The kidneys appear to be a primary route of excretion for Galectin-3. In healthy rats, Galectin-3 was freely and completely excreted in the urine with a clearance of 0.92 mL/min. mdpi.com In healthy humans, the calculated renal clearance of Galectin-3 was 3.9 mL/min. mdpi.com For the orally active inhibitor GB1211, approximately 30% of the administered dose was excreted unchanged in the urine in humans. researchgate.net A subsequent study on a tablet formulation of GB1211 (selvigaltin) showed that the geometric mean percentage of the total dose excreted in urine over 96 hours was 30.3% under fasted conditions and 35.9% under fed conditions. nih.gov This suggests that renal excretion is a significant clearance pathway for this class of compounds. In patients on hemodialysis, Galectin-3 can be filtered by the dialyzer, though at a lower rate than creatinine. mdpi.com

    Bioavailability and Route of Administration Effects (Preclinical)

    Achieving good oral bioavailability has been a key challenge in the development of Galectin-3 inhibitors, many of which are carbohydrate-based and thus have low permeability. acs.orgfrontiersin.org The development of compounds like 11b-d and GB1211, with high oral bioavailability in mice (68-95%), represents a significant advancement. acs.orgnih.gov

    Target Engagement and Occupancy Studies (Preclinical)

    Demonstrating that a drug interacts with its intended target in a biological system is a critical step in preclinical development. For Galectin-3 antagonists, target engagement has been shown through various in vitro and in vivo assays.

    In vitro, this compound (compound 15) was shown to be a potent and selective inhibitor of Galectin-3 with a dissociation constant (Kd) of 5.3 μM. medchemexpress.com It exhibited selectivity over other galectins, with Kd values of 250 μM for Gal-4N, 18 μM for Gal-4C, and 450 μM for Gal-8C. medchemexpress.com The inhibitor GB1211 demonstrated high affinity for human Galectin-3 with a Kd of 0.025 μM. nih.gov

    Functionally, these antagonists have been shown to inhibit Galectin-3-mediated activities. For instance, compound 14, a novel talopyranoside inhibitor, specifically inhibited Galectin-3-mediated agglutination of acute lymphoblastic leukemia cells. acs.org In a preclinical model of lung cancer, the inhibitor GB1211 was shown to reverse the Galectin-3-induced blockade of pembrolizumab (B1139204) and atezolizumab binding to PD-1 and PD-L1, respectively, suggesting a direct interaction with the target in a complex biological milieu. frontiersin.org Furthermore, in a mouse model of lung adenocarcinoma, a structural analogue of GB1211, GB1107, led to a reduction in M2-like tumor-associated macrophages and increased infiltration of active CD8+ T cells, providing in vivo evidence of target engagement and downstream pharmacological effects. nih.gov

    Methodologies for Assessing Target Binding in Biological Samples

    The affinity and specificity of this compound for its target, Galectin-3, are determined using a variety of established biophysical and cell-based assays. These methodologies are crucial for quantifying the inhibitor's potency and understanding its mechanism of action at a molecular level.

    One of the primary techniques employed is the competitive protein-binding assay based on fluorescence polarization (FP) or fluorescence anisotropy (FA) . acs.orgacs.org This method measures the binding of a small, fluorescently labeled glycan probe to the Galectin-3 protein. In the unbound state, the small probe tumbles rapidly in solution, resulting in low polarization of emitted light. When bound to the much larger Galectin-3 protein, the probe's rotation slows significantly, leading to an increase in fluorescence polarization. The assay is performed by introducing this compound, which competes with the fluorescent probe for binding to the carbohydrate recognition domain (CRD) of Galectin-3. acs.orgacs.org The antagonist's ability to displace the probe causes a decrease in polarization, allowing for the calculation of its binding affinity, typically expressed as the dissociation constant (Kd). acs.org

    Surface Plasmon Resonance (SPR) is another powerful, label-free technique used to investigate the binding kinetics between Galectin-3 and its antagonists. bmj.com In a typical SPR experiment, Galectin-3 is immobilized on a sensor chip. A solution containing this compound is then flowed over the surface. The binding of the antagonist to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected in real-time as a response signal. bmj.com This allows for the direct measurement of association (on-rate) and dissociation (off-rate) kinetics, providing a detailed profile of the binding interaction. bmj.commdpi.com

    In addition to these biophysical assays, cell-based functional assays are used to assess target engagement in a more biologically relevant context. A common example is the hemagglutination inhibition assay . Galectin-3 can cross-link glycoproteins on the surface of red blood cells, causing them to clump together or agglutinate. thno.orgresearchgate.net The potency of this compound can be evaluated by its ability to inhibit this process in a concentration-dependent manner, confirming that the antagonist can effectively block the functional carbohydrate-binding activity of extracellular Galectin-3. researchgate.net

    Correlation of Target Occupancy with Pharmacodynamic Markers

    The engagement of Galectin-3 by an antagonist is correlated with downstream biological effects, known as pharmacodynamic (PD) markers. These markers provide evidence that the antagonist not only binds its target but also modulates the pathophysiological processes driven by Galectin-3.

    A key pharmacodynamic effect is the inhibition of cell migration . In preclinical models, Galectin-3 is known to promote the motility of various cell types, including cancer cells and fibroblasts. medchemexpress.commdpi.com The binding of an antagonist to Galectin-3 has been shown to inhibit the migration of lung fibroblast cells, a critical process in the development of fibrosis. medchemexpress.com This demonstrates a direct link between target occupancy and the attenuation of a pro-fibrotic cellular behavior.

    Another important set of PD markers relates to inflammation . Galectin-3 is a pro-inflammatory mediator that can activate various immune cells and signaling pathways, such as the NF-κB pathway. nih.govnih.gov Inhibition of Galectin-3 has been associated with the suppression of inflammatory processes and the attenuation of neuropathic pain in preclinical models, indicating that target engagement can modulate neuroinflammation. nih.gov Furthermore, Galectin-3 can induce the production of pro-inflammatory cytokines, and its depletion in vivo has been shown to increase the number of functional CD8+ T cells and their cytokine expression. frontiersin.org

    In the context of oncology, target occupancy by Galectin-3 antagonists is correlated with the modulation of the tumor microenvironment and immune checkpoints . Galectin-3 can interact with the programmed cell death protein 1 (PD-1) and its ligand (PD-L1), potentially interfering with immune checkpoint inhibitor therapies. bmj.comfrontiersin.org Studies have demonstrated that a Galectin-3 antagonist can reverse the blockade of antibody binding to PD-1/PD-L1 caused by Galectin-3. frontiersin.org This suggests that target occupancy by the antagonist can restore the efficacy of checkpoint inhibitors, a significant pharmacodynamic effect. frontiersin.orgaacrjournals.org

    Off-Target Binding and Selectivity Profiling (Preclinical)

    A critical aspect of preclinical evaluation is determining the selectivity of a drug candidate. For this compound, this involves assessing its binding affinity for other related proteins, particularly other members of the galectin family, which share structural similarities in their carbohydrate recognition domains. acs.orgcsic.es

    Evaluation against a Panel of Receptors, Enzymes, and Ion Channels

    The selectivity of Galectin-3 antagonists is profiled by testing them against a panel of other human galectins. Due to the high conservation of the glycan-binding site among galectins, achieving high selectivity is a significant challenge in drug design. acs.org

    This compound (also referred to as compound 15 in some literature) has been evaluated for its binding to various galectins. Competitive binding assays demonstrate that it binds to human Galectin-3 with a Kd value of 5.3 µM. medchemexpress.com Its affinity for other galectins is considerably lower, indicating a degree of selectivity. For instance, its binding affinity for the N-terminal domain of Galectin-4 (Gal-4N) and the C-terminal domain of Galectin-8 (Gal-8C) is significantly weaker, with Kd values of 250 µM and 450 µM, respectively. medchemexpress.com It does, however, show some cross-reactivity with the C-terminal domain of Galectin-4 (Gal-4C), with a Kd of 18 µM. medchemexpress.com Other related compounds have been tested against a broader panel, including Galectin-1, -2, -7, and -9, to establish a comprehensive selectivity profile. acs.orgacs.org For example, a related taloside-based antagonist showed a 225-fold improvement in selectivity for Galectin-3 over Galectin-1. acs.org

    Below is a data table summarizing the binding affinities for this compound (compound 15).

    Assessment for Pan-Assay Interference Compound (PAINS) Characteristics

    Pan-Assay Interference Compounds (PAINS) are molecules that often appear as "hits" in high-throughput screening assays due to non-specific activities, such as chemical reactivity or aggregation, rather than specific binding to a biological target. A thorough preclinical evaluation often includes computational or experimental assessment to flag potential PAINS characteristics.

    Based on a review of the available scientific literature, there is no specific information regarding a formal assessment of this compound for Pan-Assay Interference Compound (PAINS) characteristics. The development of galectin inhibitors has focused on creating specific glycomimetic structures that interact with the carbohydrate recognition domain, a strategy that generally aims to avoid the non-specific reactivity associated with many PAINS scaffolds. acs.orgmdpi.com

    Vi. Advanced Research Methodologies and Future Directions

    Integration of Omics Technologies in Research (e.g., Transcriptomics, Proteomics, Metabolomics)

    Omics technologies are crucial in modern biomedical research for providing a global view of molecular changes within a biological system. In the context of Galectin-3 (Gal-3) antagonist research, these technologies are instrumental in identifying biomarkers, understanding disease pathways, and elucidating the comprehensive cellular effects of these inhibitors.

    The inhibition of Gal-3 can trigger a cascade of molecular events. Omics approaches help to identify novel biomarkers of drug response and to delineate the signaling pathways affected by antagonist treatment.

    Transcriptomics: RNA sequencing (RNA-seq) and microarray analyses have been employed to study the effects of Gal-3 inhibition on gene expression. For instance, a study on corneal fibrosis using the Gal-3 inhibitor GAL-200-10 revealed significant changes in the transcriptome. arvojournals.org RNA-seq analysis of corneas treated with GAL-200-10 showed that 242 genes were downregulated compared to vehicle-treated controls, with many of these genes being related to tissue fibrosis and inflammatory responses. arvojournals.org Similarly, transcriptomic analysis in preclinical models of brain tumors (glioblastoma and breast cancer brain metastasis) showed that Gal-3 depletion leads to a pro-inflammatory response driven by interferon-related pathways. nih.gov In a dilated cardiomyopathy mouse model, RNA sequencing identified that Gal-3 deletion reversed the dysregulation of transcriptional signaling related to extracellular matrix remodeling and collagen formation. physiology.org

    Proteomics: Proteomics allows for the large-scale study of proteins and their functions. In the context of Gal-3 research, proteomics has been used to identify Gal-3 binding partners and to understand the cellular response to Gal-3 inhibition. For example, a proteomics study identified several binding ligands for Gal-3 in human prostasomes, including PSA, prostatic acid phosphatase (PAP), and others, laying the groundwork for understanding Gal-3's function in prostate cancer. nih.gov Another study used quantitative proteomics to analyze the effects of the Gal-3 carbohydrate recognition domain (Gal3C) on hepatocellular carcinoma cells, revealing that it up-regulated 80 proteins and down-regulated 110 proteins, providing insights into its anti-tumor mechanism. researchgate.net

    Metabolomics: This technology focuses on the systematic identification and quantification of small molecule metabolites. Studies have begun to explore the metabolic consequences of Gal-3 inhibition. For example, research has linked Gal-3 to metabolic disorders like obesity and diabetes. spandidos-publications.comresearchgate.net A study in a rat model of diet-induced obesity showed that inhibition of Gal-3 with modified citrus pectin (B1162225) (MCP) attenuated the increase in cardiac triglyceride levels, suggesting a role for Gal-3 in cardiac metabolic disturbances. nih.gov Cross-sectional, multi-omics studies have associated circulating levels of Gal-3 with fatty acids, lipoproteins, and triglycerides, as well as inflammatory pathways. researchgate.net

    Table 1: Examples of Omics-Based Findings in Galectin-3 Inhibitor Research

    Omics TechnologyGal-3 Antagonist/ModelKey FindingsAssociated Disease/ProcessReference
    Transcriptomics (RNA-seq)GAL-200-10Downregulation of 242 genes related to fibrosis and inflammation.Corneal Fibrosis arvojournals.org
    Transcriptomics (RNA-seq)Gal-3 Deletion ModelActivation of pro-inflammatory, interferon-related pathways in the tumor microenvironment.Brain Tumors nih.gov
    Proteomics (Mass Spectrometry)Gal-3 Affinity ChromatographyIdentification of binding ligands like PSA, PAP, CD26 in prostasomes.Prostate Cancer nih.gov
    MetabolomicsModified Citrus Pectin (MCP)Attenuated the increase in cardiac total triglyceride levels.Diet-Induced Obesity, Cardiac Lipotoxicity nih.gov

    By integrating omics data, researchers can construct a comprehensive picture of how cells respond to Gal-3 antagonists. This includes understanding changes in cell signaling, metabolism, and immune function. For example, treatment of gastric cancer cells with a Gal-3 antagonist did not affect certain signaling pathways, indicating that the crucial effects of Gal-3 in that context were intracellular rather than extracellular. oncotarget.com In contrast, extracellular Gal-3 inhibition has been shown to suppress interactions leading to multidrug resistance. nih.gov The global cellular response to a Gal-3 antagonist can therefore be highly context-dependent, varying with cell type, disease state, and the specific inhibitor used. In preclinical cancer models, the response to Gal-3 inhibition often involves reprogramming the tumor microenvironment, for example, by shifting macrophages from a tumor-promoting (M2) to an anti-tumor (M1) phenotype and enhancing the infiltration and activity of cytotoxic T cells. researchgate.netaacrjournals.org

    Development of Advanced Delivery Systems for Research Applications

    The therapeutic potential of Gal-3 antagonists can be limited by factors such as bioavailability and off-target effects. frontiersin.orgdrug-dev.com Advanced delivery systems are being developed to overcome these challenges in research settings.

    Nanoparticles offer a promising platform for delivering Gal-3 inhibitors. nih.gov They can be engineered to improve drug solubility, protect the drug from degradation, and facilitate targeted delivery to specific tissues or cells, such as tumor sites.

    Core-Shell Glyconanoparticles: Researchers have designed core-shell nanoparticles using citrus pectin (a natural Gal-3 inhibitor) for the targeted delivery of chemotherapy drugs like doxorubicin (B1662922). researchgate.netnih.govacs.org These nanoparticles demonstrated enhanced specificity for Gal-3-expressing cancer cells and showed a synergistic cytotoxic effect in doxorubicin-resistant breast cancer cells. nih.govacs.org Biodistribution studies using radiolabeled nanoparticles confirmed preferential accumulation in tissues with high Gal-3 expression. researchgate.netnih.gov

    Polymeric Nanoparticles: Inhalable, dual-drug-loaded polymeric nanoparticles have been developed for idiopathic pulmonary fibrosis (IPF) treatment. uri.edu These nanoparticles were coated with citrus pectin to target Gal-3 while providing sustained release of the anti-fibrotic drug pirfenidone, aiming for a combination effect directly in the lungs. uri.edu

    Targeting Peptides: Nanoparticle systems can also be decorated with specific targeting ligands. For example, a polymer-drug conjugate was targeted to tumors by attaching a Galectin-3 targeting peptide, which improved the efficacy of the delivered chemotherapeutic agents in mouse xenograft models. acs.org

    Investigation of Combinatorial Research Strategies

    Gal-3 is involved in multiple pathological processes, including tumor growth, fibrosis, and immune evasion. frontiersin.orgnih.govspandidos-publications.com This makes its inhibition an attractive strategy for combination therapies, where it can potentially enhance the efficacy of existing treatments.

    Preclinical studies have consistently shown that combining Gal-3 antagonists with other therapeutic agents can lead to synergistic anti-tumor effects. frontiersin.org

    Combination with Immunotherapy: A major focus of combinatorial research is the synergy between Gal-3 inhibitors and immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1 antibodies). researchgate.netgalecto.commdpi.com Preclinical data indicate that increased Gal-3 in the tumor microenvironment can cause resistance to checkpoint inhibitors. galecto.com

    GB1107: In a mouse model of lung adenocarcinoma, the oral Gal-3 antagonist GB1107 potentiated the effects of a PD-L1 inhibitor, leading to increased tumor M1 macrophage polarization, enhanced CD8+ T-cell infiltration, and reduced tumor growth and metastasis. researchgate.netaacrjournals.org

    Belapectin (GR-MD-02): This Gal-3 inhibitor, when combined with an anti-OX40 antibody (an immune agonist), significantly reduced tumor progression and improved survival in multiple cancer models (sarcoma, mammary carcinoma, and prostate cancer) by reducing immunosuppressive cells and increasing T-cell function. biospace.comnih.gov Early clinical data also show promising response rates when combined with pembrolizumab (B1139204) (anti-PD-1) in advanced melanoma. galectintherapeutics.comgalectintherapeutics.com

    Combination with Chemotherapy: Gal-3 has been implicated in resistance to chemotherapy. oncotarget.comnih.gov

    Docetaxel (B913): In prostate cancer models, low, non-cytotoxic doses of docetaxel were found to inhibit Gal-3 expression. Combining this with a therapeutic vaccine significantly controlled tumor recurrence by boosting the infiltration of cytotoxic CD8+ T cells. bmj.com

    Doxorubicin: As mentioned, nanoparticle delivery systems have been used to co-deliver doxorubicin and a Gal-3 inhibitor (citrus pectin derivative), showing synergistic cytotoxicity in resistant breast cancer cells. nih.govacs.org

    Table 2: Preclinical Combinatorial Strategies with Galectin-3 Antagonists

    Gal-3 AntagonistCombination ModalityPreclinical ModelObserved SynergyReference
    GB1107Anti-PD-L1 AntibodyLung AdenocarcinomaIncreased T-cell infiltration, M1 macrophage polarization, reduced tumor growth and metastasis. researchgate.netaacrjournals.org
    Belapectin (GR-MD-02)Anti-OX40 AntibodySarcoma, Mammary & Prostate CancerReduced tumor progression, increased survival, enhanced T-cell function. biospace.comnih.gov
    Belapectin (GR-MD-02)Pembrolizumab (Anti-PD-1)Melanoma, Head & Neck CancerPromising anti-tumor and survival effects in mouse models, leading to clinical trials. galectintherapeutics.com
    Gal-3 Silencing (via Docetaxel)Therapeutic VaccineProstate CancerControlled tumor recurrence, increased cytotoxic T-cell infiltration. bmj.com
    Citrus Pectin DerivativeDoxorubicin (in Nanoparticle)Doxorubicin-Resistant Breast CancerEnhanced internalization and synergistic cytotoxicity. nih.govacs.org

    Exploration of Novel Disease Applications and Biological Roles

    The role of galectin-3 in various pathological processes continues to expand, opening avenues for novel therapeutic applications of its antagonists. mdpi.comnih.gov Initially recognized for its involvement in cancer and fibrosis, research now points to the potential of galectin-3 inhibition in a broader spectrum of diseases. mdpi.comdrug-dev.com

    Neurodegenerative and Neuroinflammatory Disorders: Galectin-3 has emerged as a significant player in neuroinflammation and neurodegeneration. nih.gov It is upregulated in microglia in response to neuroinflammatory triggers and is associated with the pathology of diseases like Alzheimer's, Parkinson's, and multiple sclerosis. nih.govalzdiscovery.org In Alzheimer's disease models, a reduction in galectin-3 levels has been shown to ameliorate pathology. acs.org Similarly, in models of Parkinson's disease, inhibiting galectin-3 activity reduced the inflammatory response. frontiersin.org This suggests that galectin-3 antagonists could be a novel therapeutic strategy for these conditions. nih.govfrontiersin.org

    Metabolic Diseases: There is growing evidence for the involvement of galectin-3 in metabolic disorders such as obesity, type 2 diabetes, and metabolic dysfunction-associated steatotic liver disease (MASLD). nih.govoup.com Galectin-3 expression is elevated in these conditions and contributes to their progression. nih.gov For instance, in non-alcoholic steatohepatitis (NASH), a severe form of MASLD, galectin-3 is crucial for the development of liver fibrosis. drug-dev.com Therefore, galectin-3 inhibitors are being investigated as potential treatments for these metabolic diseases and their complications. nih.govnih.govnih.gov

    Cardiovascular Diseases: Elevated levels of galectin-3 are a prognostic marker for poor outcomes in heart failure and are implicated in cardiac fibrosis and atherosclerosis. drug-dev.comcyprusjmedsci.com Inhibition of galectin-3 has shown promise in preclinical models of cardiovascular disease, reducing inflammation and fibrosis. mdpi.com This highlights the potential of galectin-3 antagonists in managing various cardiovascular conditions. cyprusjmedsci.commdpi.com

    Infectious Diseases: Research has also indicated a role for galectin-3 in various infectious diseases, suggesting that its inhibition could be a viable therapeutic approach. acs.org

    The expanding understanding of galectin-3's biological roles continues to uncover new potential therapeutic targets for its antagonists. mdpi.comresearchgate.net

    Refinement of Galectin-3 Antagonist Design Principles

    The development of potent and selective galectin-3 antagonists presents a significant challenge due to the high conservation of the carbohydrate recognition domain (CRD) among different galectins and the relatively weak nature of protein-carbohydrate interactions. acs.orgnih.gov However, ongoing research is focused on refining the design principles for these inhibitors to overcome these hurdles.

    Strategies for Enhancing Potency, Selectivity, and PK Properties for Research Probes

    Several strategies are being employed to enhance the key characteristics of galectin-3 antagonists for their use as effective research probes and potential therapeutics.

    Structure-Activity Relationship (SAR) Studies: A primary approach involves detailed SAR studies to understand how different chemical modifications affect binding affinity and selectivity. nih.govacs.org By systematically altering the chemical structure of inhibitor candidates, researchers can identify key functional groups and structural motifs that enhance interactions with the galectin-3 CRD. nih.gov For example, modifications at the C3 position of the galactose moiety have been shown to improve the affinity of synthetic antagonists. researchgate.net

    Exploiting Unique Structural Features: While the primary carbohydrate-binding site is conserved, there are differences in the surrounding subsites among galectins. frontiersin.org Designing inhibitors that can exploit these unique features is a key strategy for achieving selectivity. For instance, the design of taloside-based antagonists leverages a galectin-3-specific binding groove to enhance selectivity over other galectins. nih.gov

    Novel Scaffolds: Researchers are moving beyond traditional lactose- and galactose-based derivatives to explore novel chemical scaffolds. nih.gov Tetrahydropyran-based thiodisaccharide mimics have been developed as potent galectin-3 inhibitors with improved drug-like properties. nih.govacs.org Other novel scaffolds, such as those based on bergenin, are also being investigated through computational methods. researchgate.net The use of organometallic complexes, like ferrocene, introduced into a thiodigalactoside (B104359) scaffold has also shown promise in creating highly selective inhibitors. rsc.org

    Improving Pharmacokinetic (PK) Properties: A crucial aspect of inhibitor design is optimizing PK properties, including absorption, distribution, metabolism, and excretion. Strategies to improve these properties include modifying the lipophilicity of the molecule and designing compounds that can effectively penetrate cell membranes when targeting intracellular galectin-3. researchgate.net The permeability of galectin-3 inhibitors is a key parameter that determines their biological effects in both intracellular and extracellular spaces. researchgate.net

    Table 1: Investigational Galectin-3 Antagonists and their Characteristics

    Compound/Drug Description Investigated For Key Findings
    GR-MD-02 A complex carbohydrate-based drug that binds to galectin-3. nih.gov Non-alcoholic steatohepatitis (NASH) with fibrosis. nih.gov Improved liver histology with significant reductions in NASH activity, collagen deposition, and fibrosis in mouse models. nih.gov
    TD139 (Selvigaltin/GB0139) A novel, high-affinity, and cell-permeable specific inhibitor of galectin-3. frontiersin.org Idiopathic pulmonary fibrosis (IPF), experimental autoimmune uveitis. frontiersin.orgfrontiersin.org Ameliorated clinical and histological manifestations in a mouse model of uveitis by attenuating microglial activation and inflammatory response. frontiersin.org
    Modified Citrus Pectin (MCP) A polysaccharide extracted from citrus that acts as a galectin-3 antagonist. frontiersin.orgfrontiersin.org Various conditions including cancer and brain injury. frontiersin.orgfrontiersin.org Inhibits galectin-3 binding to endothelial cells and has shown to reduce liver fibrosis in rats. mdpi.comfrontiersin.org
    Galactoarabino-rhamnogalacturonan A galectin inhibitor. Liver fibrosis. Shown to reduce liver fibrosis in rats. mdpi.com
    Galactomannan A galectin inhibitor. NASH fibrosis. Reduced NASH fibrosis in C57BL/6 mice. mdpi.com
    Taloside-based antagonists Novel antagonists designed for enhanced affinity and selectivity. acs.org B-cell precursor acute lymphoblastic leukemia (BCP-ALL). acs.org Demonstrated enhanced affinity and selectivity for galectin-3 and were cytotoxic to BCP-ALL cells. acs.org
    Tetrahydropyran-based thiodisaccharide mimics Novel disaccharide mimics with improved drug-like properties. nih.gov General galectin-3 inhibition. Led to the discovery of potent galectin-3 inhibitors. nih.gov

    Translational Research Approaches

    Translating promising preclinical findings into effective clinical applications for galectin-3 antagonists requires a robust and multifaceted approach. This involves bridging the gap between laboratory research and human disease mechanisms, as well as identifying reliable biomarkers to monitor disease and treatment response.

    Bridging Preclinical Findings to Potential Human Disease Mechanisms

    A significant challenge in translational research is ensuring that the mechanisms of action observed in preclinical models are relevant to human diseases. nih.gov Rodent models, for example, may not fully recapitulate the complexity of human conditions. nih.gov

    To address this, researchers are employing several strategies:

    Utilizing Human-Relevant Models: There is an increasing emphasis on using preclinical models that more accurately reflect human pathology. This includes the use of human cells and tissues, as well as more sophisticated animal models that genetically or phenotypically mimic human diseases.

    Cross-Species Validation: Comparing the expression and function of galectin-3 across different species, including humans, helps to validate its role in specific disease pathways.

    Mechanism-Based Clinical Trials: Designing clinical trials that not only assess clinical endpoints but also incorporate mechanistic studies can provide crucial insights into how a galectin-3 antagonist is working in humans. This can involve analyzing patient biopsies and fluid samples to measure changes in galectin-3 levels and downstream signaling pathways.

    Identification of Preclinical Biomarkers for Disease Progression and Response

    The identification of reliable biomarkers is critical for the clinical development of galectin-3 antagonists. Biomarkers can be used to diagnose disease, predict prognosis, monitor disease progression, and assess the response to therapy. nih.govnih.gov

    Galectin-3 as a Biomarker: Galectin-3 itself has been established as a valuable biomarker in various diseases. nih.govencyclopedia.pub Elevated serum levels of galectin-3 are associated with the severity and prognosis of heart failure, kidney disease, and certain cancers. nih.govnih.gov Changes in galectin-3 levels over time can also serve as a sensitive indicator of disease progression or response to treatment. nih.gov

    Novel Biomarker Panels: Research is ongoing to identify panels of biomarkers that, in conjunction with galectin-3, can provide a more comprehensive picture of disease status. For instance, a recent study proposed a biomarker panel including the C-terminal epitope of galectin-3, atrial natriuretic peptide (ANP), cyclophilin A (PPIA), and albumin for monitoring treatment efficacy in cardiac hypertrophy. biorxiv.org

    Imaging Biomarkers: Advanced imaging techniques are also being explored to non-invasively assess the effects of galectin-3 inhibition. For example, in the context of liver fibrosis, imaging methods that can quantify changes in tissue stiffness could serve as a valuable biomarker of therapeutic response.

    The successful translation of galectin-3 antagonists from the laboratory to the clinic will depend on a continued and integrated effort in these areas of translational research.

    Q & A

    Q. What is the molecular mechanism of Galectin-3 antagonist 1 in inhibiting Galectin-3 activity?

    this compound competitively binds to the carbohydrate recognition domain (CRD) of Galectin-3, disrupting its interaction with β-galactoside-containing glycoproteins. This inhibition prevents Galectin-3-mediated signaling pathways, such as cell adhesion, apoptosis resistance, and fibrosis. Mechanistic studies in myeloma cells demonstrate that Galectin-3 antagonists reduce MCL-1 and BCL-XL levels while upregulating pro-apoptotic NOXA and p21Cip1, leading to cell cycle arrest and caspase-dependent apoptosis .

    Q. How selective is this compound for Galectin-3 compared to other Galectin family members?

    Selectivity is assessed via dissociation constants (Kd). This compound shows a Kd of 5.3 μM for Galectin-3 but exhibits weaker binding to Galectin-4N (Kd = 250 μM), Galectin-4C (Kd = 18 μM), and Galectin-8C (Kd = 450 μM) . Cross-reactivity with Galectin-4C suggests the need for isoform-specific controls in experiments involving tissues with high Galectin-4 expression (e.g., gastrointestinal or endothelial systems).

    Q. Which experimental models are commonly used to study this compound in disease contexts?

    Preclinical studies utilize:

    • Cancer models : Myeloma cell lines (e.g., RPMI-8226) to assess apoptosis and cell cycle modulation .
    • Fibrosis models : MRC-5 lung fibroblasts to evaluate inhibition of cell migration .
    • Cardiovascular models : Rodent heart failure studies to measure fibrosis and inflammatory markers . Methodological validation includes comparing antagonist efficacy with siRNA-mediated Galectin-3 knockdown .

    Advanced Research Questions

    Q. How can researchers address discrepancies in Galectin-3 antagonist efficacy across experimental models?

    Discrepancies may arise due to differences in Galectin-3 expression levels, isoform interactions, or tissue-specific glycoprotein profiles. For example:

    • In cancer, this compound shows potent pro-apoptotic effects in myeloma but limited efficacy in prostate cancer unless combined with cisplatin .
    • In heart failure, mineralocorticoid receptor antagonists (MRAs) like spironolactone fail to reduce Galectin-3 levels despite improving remodeling parameters, suggesting context-dependent regulation . Recommendations : Include dose-response curves, isoform-specific inhibitors (e.g., Galectin-8N-IN-1 ), and multi-omics profiling of glycoprotein targets.

    Q. What experimental strategies validate the specificity of this compound in systems with multiple Galectin isoforms?

    • Competitive binding assays : Compare Kd values across Galectin isoforms using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
    • Genetic knockout models : Use Galectin-3−/− cells or tissues to isolate off-target effects .
    • Combination studies : Co-administer isoform-specific antagonists (e.g., Galectin-3/galectin-8-IN-2 ) to identify synergistic or antagonistic interactions.

    Q. How do researchers reconcile contradictory data on Galectin-3's role in apoptosis and cell survival?

    Galectin-3 exhibits dual roles depending on cellular localization:

    • Cytoplasmic : Promotes anti-apoptotic signaling via BCL-2 family modulation .
    • Nuclear : Enhances cell cycle arrest through p21Cip1 upregulation . Methodological considerations : Subcellular fractionation and immunofluorescence are critical to contextualize findings. For example, in cisplatin-treated prostate cancer cells, cytoplasmic Galectin-3 inhibition synergizes with DNA damage agents, while nuclear Galectin-3 may counteract this effect .

    Methodological and Data Analysis Questions

    Q. What are the best practices for standardizing this compound dosing in in vivo studies?

    • Pharmacokinetic profiling : Measure plasma half-life and tissue distribution using radiolabeled analogs (e.g., 111In-labeled conjugates ).
    • Biomarker correlation : Monitor serum Galectin-3 levels via ELISA and correlate with histological endpoints (e.g., fibrosis reduction in kidney or heart tissues ).

    Q. How should researchers analyze the impact of this compound on immune modulation?

    • Flow cytometry : Assess changes in T-cell activation markers (e.g., CD45, CD8+) in tumor microenvironments .
    • Cytokine profiling : Quantify IL-6, TNF-α, and other inflammatory mediators linked to Galectin-3-driven pathways .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.